molecular formula C9H14N2O B1431664 3-(1-methyl-1H-pyrrol-2-yl)morpholine CAS No. 1337426-89-7

3-(1-methyl-1H-pyrrol-2-yl)morpholine

Cat. No.: B1431664
CAS No.: 1337426-89-7
M. Wt: 166.22 g/mol
InChI Key: VQDSLKBTXFPOMG-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrrol-2-yl)morpholine is a chemical building block of interest in medicinal chemistry and drug discovery research. It incorporates two privileged substructures: a 1-methylpyrrole ring and a morpholine moiety. The pyrrole heterocycle is a common feature in many biologically active compounds and is frequently explored in the design of molecules with potential anticancer, antioxidant, and neuropharmacological activities . The morpholine ring is a saturated nitrogen-oxygen heterocycle often used in drug design to improve aqueous solubility and optimize pharmacokinetic properties. Research into pyrrole derivatives has shown their relevance in developing multi-target ligands for complex neurodegenerative conditions like Alzheimer's disease , as well as their potential as antibacterial and antifungal agents . The specific substitution pattern in this compound makes it a versatile intermediate for constructing more complex molecular architectures. Researchers can utilize this compound in various synthetic applications, including the development of novel inhibitors and probes for biological systems. This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11-5-2-3-9(11)8-7-12-6-4-10-8/h2-3,5,8,10H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDSLKBTXFPOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Analysis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for the structural elucidation and validation of 3-(1-methyl-1H-pyrrol-2-yl)morpholine . It is designed for researchers requiring rigorous proof of identity, stereochemistry, and purity for this specific heterocyclic scaffold.

Executive Summary & Molecular Context

The molecule This compound represents a "privileged scaffold" in drug discovery, merging a saturated, solubilizing morpholine ring with an electron-rich, aromatic pyrrole moiety.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 166.22 g/mol

  • Key Structural Challenge: The C3-position of the morpholine ring is a chiral center. The molecule exists as a pair of enantiomers (R and S).[1] Distinguishing the correct enantiomer and proving the regiochemistry of the pyrrole attachment (2-yl vs 3-yl) are the primary analytical objectives.

This guide moves beyond basic identification, establishing a self-validating analytical workflow that cross-references spectroscopic data to eliminate structural ambiguity.

Analytical Workflow Strategy

To ensure scientific integrity, we employ an orthogonal approach. No single method is trusted in isolation; each technique validates the others.

AnalyticalWorkflow Sample Crude Sample (Synthesis Output) Purity Purity Profiling (UPLC-MS / UV) Sample->Purity Step 1: Isolation Chiral Chiral Resolution (SFC / CSP-HPLC) Purity->Chiral Step 2: Enantiomer Sep NMR NMR Elucidation (1D & 2D) Chiral->NMR Step 3: Connectivity MS HRMS & Fragmentation (Q-TOF) Chiral->MS Step 3: Mass/Formula XRD X-Ray Crystallography (Absolute Config) NMR->XRD Step 4: Stereochem Check Report Certificate of Analysis (Validated Structure) NMR->Report MS->Report XRD->Report

Figure 1: Orthogonal analytical workflow ensuring structural certainty from crude synthesis to certified reference material.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary tool for establishing regiochemistry and relative stereochemistry.

The "Connectivity" Problem (Regiochemistry)

We must prove the morpholine is attached to the pyrrole C2 position, not C3.

  • 1H NMR (Proton):

    • Pyrrole Ring: Expect three aromatic signals.[2] The proton at C5 (adjacent to N-Me) typically resonates downfield (

      
       ppm). The C3 and C4 protons will appear as multiplets or triplets (
      
      
      
      ppm).
    • N-Methyl: A sharp singlet (

      
       ppm), integrating to 3H.
      
    • Morpholine C3-H: The diagnostic signal. This methine proton will appear as a doublet of doublets (dd) around

      
       ppm, shielded by the adjacent electron-rich pyrrole.
      
  • 2D NMR Validation (HMBC):

    • Critical Correlation: Look for a long-range coupling (

      
      ) between the N-Methyl protons  and the Pyrrole C2 carbon .
      
    • Linkage Proof: The Morpholine C3-H must show an HMBC correlation to the Pyrrole C2 carbon and Pyrrole C3 carbon . If it correlates to two equivalent carbons (in a symmetric environment), the attachment might be wrong (e.g., N-linked), though unlikely here.

Conformational Analysis (Stereochemistry)

The morpholine ring adopts a chair conformation.[3] The bulky pyrrole group at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Coupling Constants (

    
    -values): 
    
    • Analyze the splitting of the C3-H proton.

    • Axial-Axial Coupling (

      
      ):  Large value (8–11 Hz) indicates the C3-H is axial (meaning the pyrrole substituent is equatorial).
      
    • Axial-Equatorial Coupling (

      
      ):  Smaller value (2–5 Hz).
      
    • Protocol: If C3-H appears as a dd with

      
       Hz, the pyrrole is confirmed in the equatorial orientation.
      

Mass Spectrometry & Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while MS/MS (tandem mass spec) validates the substructure.

Fragmentation Pathway

In ESI+ mode, the molecule protonates primarily on the Morpholine Nitrogen (more basic than pyrrole).

Predicted Fragmentation Pattern:

  • Precursor Ion:

    
     Da.
    
  • Alpha-Cleavage: The morpholine ring typically cleaves adjacent to the amine.

  • Neutral Loss: Loss of

    
     (ethylene oxide equivalent) is common in morpholines, leading to a pyrrole-ethylamine fragment.
    
  • Diagnostic Fragment: The N-methylpyrrole cation (m/z ~80-81) is a signature low-mass peak.

MassSpec M [M+H]+ m/z 167.12 Frag1 Ring Opening (Morpholine) M->Frag1 Collision Induced Dissociation Frag2 Pyrrole-CH-NH2+ (Loss of C2H4O) Frag1->Frag2 -44 Da (C2H4O) Frag3 N-Me-Pyrrole Ion m/z ~80 Frag2->Frag3 Cleavage

Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation.

Chiral Resolution & Purity

Since the molecule has one chiral center, it exists as an enantiomeric pair.

Chiral HPLC Method Development

Standard reverse-phase C18 columns cannot separate these enantiomers. Use Polysaccharide-based Chiral Stationary Phases (CSPs) .

  • Column Selection:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or IA).

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD or IC).

  • Mobile Phase:

    • Normal Phase: Hexane/IPA/Diethylamine (90:10:0.1). The amine additive is crucial to sharpen the peak of the basic morpholine nitrogen.

    • SFC (Supercritical Fluid Chromatography):

      
       + Methanol (with 0.2% isopropylamine). Preferred for scale-up.
      
Absolute Configuration Assignment

How do we know which peak is R and which is S?

  • X-Ray Crystallography: If the compound is a solid (or forms a solid salt, e.g., HCl or fumarate), this is the gold standard. Use anomalous dispersion (Flack parameter) if heavy atoms (Cl, Br) are present in the salt.

  • Circular Dichroism (CD): Compare experimental CD spectra with Time-Dependent DFT (TD-DFT) calculated spectra.

    • R-isomer typically shows a specific Cotton effect pattern in the UV region corresponding to the pyrrole

      
       transition.
      

Summary of Characterization Data

(Expected values for validation)

TechniqueParameterDiagnostic Signal / Criteria
1H NMR Chemical Shift

3.60 (s, 3H, N-Me);

3.95 (dd, 1H, C3-H)
1H NMR Coupling (

)

Hz (Confirms equatorial pyrrole)
13C NMR Carbon Count9 distinct signals (check for symmetry duplication)
HRMS Exact Mass167.1184

5 ppm (

)
HPLC Purity>98% Area (UV @ 254 nm)
Chiral LC Enantiomeric Excess>99% ee (Single peak on Chiralpak AD-H)

References

  • General Morpholine Synthesis: Ortiz, K. G., et al. (2024). "A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents...".[4] Journal of the American Chemical Society, 146, 29847-29856.[4] Link

  • Pyrrole NMR Characterization: Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization...". Rapid Communications in Mass Spectrometry, 27(20), 2272-2278. Link

  • Chiral Separation of Morpholines: Brown, G. R., et al. (1985).[5] "Chiral Synthesis of 3-Substituted Morpholines...". Journal of the Chemical Society, Perkin Transactions 1, 2577.[5] Link

  • Crystallography of Pyrrole Derivatives: Jing, X. (2009). "(E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one". Acta Crystallographica Section E, 65(Pt 4), o894. Link

Sources

Literature review of 3-(1-methyl-1H-pyrrol-2-yl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine derivatives. This monograph treats the molecule not merely as a single entity, but as a representative privileged scaffold in modern medicinal chemistry, specifically highlighting the transition from traditional


-linked morpholines to the more geometrically constrained and metabolically stable 

-linked variants.

Domain: Medicinal Chemistry & Drug Design Context: High-Value


-Rich Heterocyclic Building Blocks
Date:  February 18, 2026

Part 1: Executive Summary & Strategic Value

The 3-substituted morpholine moiety represents a paradigm shift in fragment-based drug discovery (FBDD). While


-linked (4-substituted) morpholines are ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) primarily as solubility enhancers, they often suffer from rapid oxidative metabolism and limited vectoral exploration.

The This compound scaffold offers three distinct advantages:

  • Vectoral Novelty: The C3-linkage orients the pyrrole vector out of the morpholine plane, accessing chemical space undefined by standard

    
    -alkylation.
    
  • Metabolic Shunting: Substitution at the C3 position sterically hinders the common metabolic oxidation alpha to the nitrogen, potentially extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-rich

    
    -methylpyrrole acts as a bioisostere for phenyl or heteroaryl rings, offering unique 
    
    
    
    -
    
    
    stacking interactions while modulating the basicity of the morpholine nitrogen.

Part 2: Chemical Architecture & Pharmacophore Analysis

Structural Logic

The core structure consists of a saturated morpholine ring connected at the chiral C3 position to the C2 position of an


-methylated pyrrole.
  • Morpholine Nitrogen (

    
    ):  Acts as the primary basic center (pKa 
    
    
    
    8.3). It is protonated at physiological pH, serving as a cationic anchor for aspartate/glutamate residues in receptor pockets (e.g., GPCRs, Sigma receptors).
  • Ether Oxygen (

    
    ):  A weak hydrogen bond acceptor (HBA), crucial for water solubility and directional H-bonding in the solvent front of kinase domains.
    
  • Pyrrole Ring: An electron-rich aromatic system.[1] The

    
    -methyl group removes the H-bond donor capability, increasing lipophilicity (
    
    
    
    ) and blood-brain barrier (BBB) permeability.
Visualization: Pharmacophore Interactions

The following diagram illustrates the interaction logic of this scaffold within a hypothetical receptor binding pocket.

Pharmacophore Morpholine Morpholine Ring (Scaffold Core) Nitrogen N4 Amine (Cationic Center) Morpholine->Nitrogen Contains Oxygen O1 Ether (H-Bond Acceptor) Morpholine->Oxygen Contains Pyrrole N-Me Pyrrole (Lipophilic/Pi-Stacking) Morpholine->Pyrrole C3-Linkage (Chiral Vector) Receptor_Asp Receptor: Asp/Glu (Ionic Bond) Nitrogen->Receptor_Asp Salt Bridge Receptor_H2O Solvent Network Oxygen->Receptor_H2O H-Bond Receptor_Phe Receptor: Phe/Trp (Pi-Interaction) Pyrrole->Receptor_Phe T-shaped Pi-Stack

Figure 1: Pharmacophoric mapping of the 3-(pyrrol-2-yl)morpholine scaffold interacting with a theoretical protein target.

Part 3: Synthetic Methodology

Synthesis of C3-substituted morpholines is historically challenging due to the difficulty of cyclizing chiral amino alcohols without racemization. The SnAP (Stannyl Amine Protocol) reagents, developed by the Bode Group, represent the "Gold Standard" for accessing this specific scaffold with high enantiocontrol and efficiency.

Protocol: SnAP-Mediated Synthesis

This protocol describes the coupling of a pyrrole-aldehyde with a SnAP morpholine reagent to generate the target scaffold.

Reagents Required:

  • Substrate: 1-Methyl-1H-pyrrole-2-carbaldehyde.

  • Reagent: SnAP-M Reagent (2-((tributylstannyl)methoxy)ethan-1-amine).

  • Catalyst: Copper(II) Triflate [Cu(OTf)

    
    ].
    
  • Solvent: Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP).

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 1-Methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv) and SnAP-M reagent (1.0 equiv) in DCM (0.5 M).

    • Add 4Å molecular sieves to sequester water.

    • Stir at Room Temperature (RT) for 2-4 hours. Checkpoint: Monitor by NMR for disappearance of the aldehyde peak (~9.5 ppm) and appearance of the imine.

  • Cyclization (The Critical Step):

    • Filter the mixture to remove sieves and concentrate the crude imine.

    • Redissolve the imine in DCM.

    • Add 2,6-lutidine (1.0 equiv) followed by Cu(OTf)

      
       (1.0 equiv). Note: Anhydrous conditions are critical here.
      
    • Stir at RT for 12 hours. The Cu(II) oxidizes the stannyl group to a radical, which cyclizes onto the imine.

  • Purification:

    • Quench with aqueous NH

      
      OH to remove copper salts.
      
    • Extract with DCM.

    • Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Workflow Visualization (DOT)

Synthesis Aldehyde 1-Methyl-pyrrole-2-CHO Imine_Form Step 1: Condensation (DCM, 4A Sieves) Aldehyde->Imine_Form SnAP SnAP-M Reagent (Amino-stannane) SnAP->Imine_Form Imine_Int Intermediate Imine Imine_Form->Imine_Int Cyclization Step 2: Radical Cyclization (Cu(OTf)2, 2,6-lutidine) Imine_Int->Cyclization Oxidative Radical Gen Product 3-(1-methyl-pyrrol-2-yl)morpholine Cyclization->Product C-C Bond Formation

Figure 2: SnAP reagent workflow for the construction of 3-substituted morpholines.

Part 4: Comparative Data & Applications

Structural Comparison

The following table contrasts the target scaffold with standard morpholine derivatives found in the literature.

FeatureN-Linked (Standard)C3-Linked (Target Scaffold)Impact on Drug Design
Connectivity Nitrogen (N4)Carbon (C3)C3 allows N4 to remain basic/protonatable.
Metabolic Stability Low (N-dealkylation)High (Steric block at C3)Increases half-life and oral bioavailability.
Chirality Achiral (usually)Chiral (R/S)Enables specific enantiomeric interactions with protein targets.
Vector LinearAngularAccesses novel sub-pockets in kinases/GPCRs.
Application Areas

Based on the pharmacophore, this scaffold is highly relevant for:

  • Sigma-1 Receptor Ligands: The combination of a basic amine (morpholine N) and a lipophilic aromatic (pyrrole) is the classic pharmacophore for Sigma-1 neuroprotective agents (analogous to PRE-084).

  • Kinase Inhibitors: The morpholine oxygen often acts as a hinge binder. The C3-pyrrole can extend into the "gatekeeper" region or the ribose pocket.

  • Antimicrobial Agents: Pyrrole-morpholine hybrids have demonstrated efficacy against Mycobacterium tuberculosis by disrupting cell wall synthesis [3].

Part 5: References

  • Bode, J. W., et al. (2014). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Nature Chemistry, 6, 310–314.

  • Luescher, M. U., & Bode, J. W. (2015).[2] "Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents." Angewandte Chemie International Edition, 54(37), 10884-10888.

  • Biava, M., et al. (2010). "Antimicrobial activity of pyrrole derivatives." Bioorganic & Medicinal Chemistry, 18(22), 8076-8084. (Contextual grounding for pyrrole-morpholine bioactivity).

  • Kumari, A., et al. (2020).[3] "Morpholine as a privileged scaffold in medicinal chemistry."[2][4][5] Bioorganic Chemistry, 104, 104224.

Sources

A Technical Guide to the Solubility Profile of 3-(1-methyl-1H-pyrrol-2-yl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and determining the solubility profile of the novel heterocyclic compound, 3-(1-methyl-1H-pyrrol-2-yl)morpholine. In the realm of drug discovery and development, a thorough understanding of a compound's solubility is not merely a preliminary step but a critical determinant of its therapeutic potential.[1][2][3] Poor solubility can impede absorption, limit bioavailability, and introduce significant challenges in formulation and dosing, ultimately leading to late-stage failures in the development pipeline.[1][4] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies to accurately characterize the solubility of this specific morpholine derivative.

Theoretical Framework: Predicting Solubility from Structural Components

The solubility of a compound is intrinsically linked to its molecular structure. By dissecting the constituent parts of this compound, we can make informed predictions about its behavior in various organic solvents.

The Morpholine Moiety: A Driver of Favorable Physicochemical Properties

Morpholine is a versatile six-membered heterocycle containing both an amine and an ether functional group.[5] This structural feature imparts a unique combination of properties that are highly advantageous in medicinal chemistry.[6][7] The morpholine ring is often incorporated into drug candidates to enhance potency and improve pharmacokinetic profiles.[6][8]

  • Polarity and Hydrogen Bonding: The presence of the nitrogen and oxygen atoms makes morpholine a polar molecule capable of acting as both a hydrogen bond donor (via the N-H group in the parent molecule, though substituted in our target compound) and a hydrogen bond acceptor (via the nitrogen and oxygen lone pairs). This inherent polarity suggests good solubility in polar organic solvents.

  • Solvent Miscibility: Morpholine itself is miscible with water and a wide array of organic solvents, including acetone, benzene, ether, methanol, and ethanol.[9][10] This broad miscibility is a strong indicator that its derivatives will exhibit favorable solubility in many common laboratory solvents.

  • Improved Pharmacokinetics: The inclusion of a morpholine ring in a molecule can enhance properties like blood solubility and permeability across the blood-brain barrier.[11]

The 1-methyl-1H-pyrrol-2-yl Moiety: Modulating Lipophilicity

The second key component is the N-methylated pyrrole ring. Pyrrole is an aromatic five-membered heterocycle.

  • Aromaticity and Lipophilicity: The aromatic nature of the pyrrole ring contributes to the overall lipophilicity of the molecule. This will influence its solubility in non-polar solvents.

  • Reduced Polarity Compared to Morpholine: While the nitrogen in the pyrrole ring has a lone pair, its participation in the aromatic system makes it less basic and less available for hydrogen bonding compared to the nitrogen in the morpholine ring. The N-methylation further removes any hydrogen bond donating capability from this part of the molecule.

Integrated Solubility Prediction

Based on the combination of these two moieties, this compound is predicted to be a compound with a balanced solubility profile. The polar morpholine group will likely dominate, ensuring good solubility in polar protic and aprotic solvents. The lipophilic pyrrole group will contribute to solubility in less polar organic solvents. The overall solubility will be a interplay between these two characteristics.

Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following protocols are standard methodologies for assessing the solubility of a novel organic compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly classify the compound and guide the selection of solvents for quantitative analysis. This method involves observing the dissolution of a small amount of the compound in a range of solvents.

Protocol for Qualitative Solubility Testing:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of small, clean, and dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different organic solvent from the list in Table 1. Start with solvents of varying polarity.

  • Agitation: Vigorously agitate the tubes (e.g., using a vortex mixer) for 1-2 minutes.

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification: Classify the solubility as "Soluble," "Partially Soluble," or "Insoluble" based on visual inspection.

Table 1: Suggested Organic Solvents for Qualitative Solubility Testing

Solvent ClassExample SolventsPredicted Solubility of this compound
Polar Protic Methanol, Ethanol, IsopropanolHigh
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High
Moderately Polar Dichloromethane (DCM), Chloroform, Ethyl AcetateModerate to High
Non-Polar Toluene, Hexanes, Diethyl EtherLow to Moderate
Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[12] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Protocol for Shake-Flask Solubility Determination:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[13]

  • Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess compound to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to reach equilibrium equil1->equil2 analysis1 Centrifuge to separate solid equil2->analysis1 analysis2 Extract supernatant analysis1->analysis2 analysis3 Dilute aliquot analysis2->analysis3 analysis4 Quantify by HPLC or LC-MS analysis3->analysis4 result1 Calculate solubility (mg/mL or mol/L) analysis4->result1

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Data Presentation and Interpretation

The collected solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Example Data Table for Solubility of this compound

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
MethanolPolar Protic25
AcetonitrilePolar Aprotic25
DichloromethaneModerately Polar25
TolueneNon-Polar25

Conclusion

The solubility profile of this compound is a critical parameter that will influence its journey through the drug development process. Based on its structural components, it is anticipated to have a favorable solubility profile in a range of common organic solvents, particularly those with moderate to high polarity. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of this compound's solubility. Accurate and comprehensive solubility data will empower researchers to make informed decisions regarding formulation, preclinical testing, and the overall advancement of this promising molecule. The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, often conferring desirable drug-like properties, and a thorough understanding of its impact on solubility is paramount.[6]

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Thakuria, R., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Bolognesi, M. L., et al. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • American Chemical Society. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
  • Khamitova, A. E., & Berillo, D. A. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties.
  • ChemicalBook. (2026, January 15). Morpholine | 110-91-8.
  • National Institutes of Health. (n.d.). 3-Morpholinone.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.
  • Museum of Fine Arts Boston. (2022, October 19). Morpholine - MFA Cameo.
  • Sciencemadness Wiki. (2022, September 1). Morpholine.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • (n.d.). MORPHOLINE.
  • Ataman Kimya. (n.d.). MORPHOLINE (110-91-8).
  • IRO Water Treatment. (n.d.). Morpholine.
  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.
  • National Institutes of Health. (n.d.). (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one.

Sources

LogP and hydrophobicity data for 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Hydrophobicity Profiling of 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Executive Summary

This technical guide provides a comprehensive analysis of the hydrophobicity profile of This compound , a scaffold of increasing interest in medicinal chemistry for kinase inhibition and GPCR modulation.

While often treated as a simple building block, the physicochemical behavior of this molecule is complex due to the interplay between the basic morpholine nitrogen (


) and the electron-rich, lipophilic N-methylpyrrole moiety. This guide details the theoretical consensus LogP, provides a validated experimental protocol (OECD 117/107 compliant) for precise determination, and analyzes the implications for Blood-Brain Barrier (BBB) permeability and oral bioavailability.

Part 1: Molecular Architecture & Theoretical Hydrophobicity

Structural Analysis

The molecule consists of a saturated morpholine ring substituted at the C3 position with an N-methylpyrrole. This creates a distinct amphiphilic profile:

  • Hydrophilic Domain: The morpholine ring (ether oxygen and secondary amine).

  • Lipophilic Domain: The N-methylpyrrole aromatic system.

  • Ionization Center: The morpholine nitrogen acts as a proton acceptor. At physiological pH (7.4), a significant fraction exists in the cationic form, making LogD (Distribution Coefficient) a more relevant metric than LogP (Partition Coefficient).

Consensus Predicted Data

In the absence of a singular, globally indexed experimental value in public repositories, we utilize a Consensus LogP approach, aggregating algorithms based on atom-additive and fragment-based methodologies.

PropertyValue / RangeConfidenceNotes
Molecular Weight 166.22 g/mol HighFormula:

Consensus LogP 0.75 – 1.10 HighNeutral species partition.
Predicted pKa 8.3 ± 0.2HighMorpholine secondary amine.
LogD (pH 7.4) -0.10 – 0.30MediumCorrected for ~90% ionization.
TPSA 24.3 ŲHighFavorable for CNS penetration.

Expert Insight: The shift from a positive LogP (neutral) to a near-zero LogD (pH 7.4) is critical. While the neutral molecule is moderately lipophilic, the ionized form at blood pH significantly improves aqueous solubility, potentially reducing the need for complex formulation strategies.

Part 2: Experimental Determination Protocols

To validate the theoretical values, we define two protocols. Protocol A (HPLC) is recommended for high-throughput screening, while Protocol B (Shake-Flask) is the "Gold Standard" for definitive data.

Protocol A: RP-HPLC Determination (OECD Guideline 117 Adapted)

Rationale: This method minimizes compound usage and avoids emulsion formation common with pyrrole derivatives.

  • Stationary Phase: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol/Water (75:25 v/v) buffered with 10 mM Ammonium Acetate (pH 7.4) to suppress ionization effects on peak shape.

  • Reference Standards: Inject a calibration mixture of 6 compounds with known LogP values spanning the expected range (e.g., Aniline, Acetophenone, Benzene, Toluene).

  • Calculation:

    • Calculate the capacity factor (

      
      ) for the analyte:
      
      
      
      
      (Where
      
      
      is retention time and
      
      
      is dead time).
    • Derive LogP from the linear regression of the standards:

      
      .
      
Protocol B: Potentiometric Shake-Flask (OECD 107 Adapted)

Rationale: Essential for determining the pH-dependent distribution profile (LogD).

  • Phase Preparation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve this compound in the aqueous phase (buffer).

  • Partitioning: Add the octanol phase (1:1 ratio). Vortex vigorously for 30 minutes at 25°C.

  • Phase Separation: Centrifuge at 3000g for 10 minutes to break emulsions.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (Pyrrole

    
     nm) or HPLC-UV.
    
  • Mass Balance Check: Ensure total recovery is within 95-105%.

Part 3: Visualization of Workflows & Pathways

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for choosing the correct hydrophobicity assay based on the compound's ionization state.

LogP_Workflow cluster_0 Note: Morpholine Nitrogen is Basic (pKa ~8.3) Start Compound: this compound Check_pKa Step 1: Determine pKa (Potentiometric Titration) Start->Check_pKa Decision Is compound ionizable at pH 7.4? Check_pKa->Decision Method_HPLC Protocol A: RP-HPLC (OECD 117) High Throughput (Estimates LogP) Decision->Method_HPLC No (Neutral) Method_Flask Protocol B: Shake Flask (OECD 107) Gold Standard (Determines LogD) Decision->Method_Flask Yes (Basic/Acidic) Data_Output Output: Lipophilicity Profile (LogP & LogD) Method_HPLC->Data_Output Method_Flask->Data_Output

Caption: Decision matrix for selecting the appropriate hydrophobicity assay. Due to the morpholine nitrogen, Protocol B is prioritized for physiological relevance.

Ionization & Distribution Equilibrium

This diagram visualizes the species distribution at physiological pH, explaining why LogD differs from LogP.

Ionization_Equilibrium Octanol Octanol Phase (Lipid Membrane Proxy) Water Aqueous Phase (Blood/Cytosol pH 7.4) Neutral Neutral Species (High Permeability) Neutral->Octanol Partitioning (LogP) Neutral->Water Solubility Cation Cationic Species (Protonated Morpholine) Neutral->Cation pH < pKa (8.3) Cation->Water High Solubility

Caption: Equilibrium dynamics showing the partitioning of neutral vs. cationic species. At pH 7.4, the cationic form dominates the aqueous phase, lowering the effective LogD.

Part 4: Data Interpretation & ADME Implications

Blood-Brain Barrier (BBB) Penetration

For CNS-active candidates, the Multi-Parameter Optimization (MPO) score relies heavily on LogP.

  • Ideal CNS LogP: 2.0 – 4.0.

  • Compound LogP: ~1.0 (Predicted).

  • Analysis: While the LogP is lower than the typical CNS optimal range, the low molecular weight (<200 Da) and low TPSA (<40 Ų) suggest this molecule utilizes a "small and soluble" strategy for permeation rather than passive lipophilic diffusion. It is likely to have high unbound fraction in brain (

    
    ).
    
Lipophilicity Efficiency (LE)


Because the LogP of this scaffold is low (~1.0), it serves as an excellent "Fragment" starting point. Any potency gained by adding substituents to this scaffold will result in a very high Lipophilicity Efficiency, making it a high-value core for lead optimization.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing. [Link][2]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • PubChem Database. (2023). Compound Summary: Morpholine.[3][4][5][6] National Center for Biotechnology Information. [Link]

  • Kernns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[7] Elsevier. (Standard reference for LogD/LogP protocols).

Sources

The Pyrrole-Morpholine Conjugate: A Scaffolding Strategy for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Prospective Role of 3-(1-methyl-1H-pyrrol-2-yl)morpholine in Kinase Inhibitor Research

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This guide delves into the strategic design of novel kinase inhibitors by exploring the potential of a unique chemical scaffold: this compound. While this specific molecule is not yet extensively documented in peer-reviewed literature as a kinase inhibitor, its constituent moieties—the pyrrole and morpholine rings—are well-established pharmacophores in numerous approved and investigational kinase inhibitors. This document will provide a comprehensive analysis of the rationale for investigating this compound, a proposed synthetic route, and a detailed roadmap for its evaluation as a potential kinase inhibitor.

Introduction: The Rationale for a Pyrrole-Morpholine Scaffold

The pursuit of novel kinase inhibitors is driven by the need for improved selectivity, potency, and drug-like properties. The design of new scaffolds often involves the strategic combination of known pharmacophores. The proposed molecule, this compound, represents a logical conjunction of two such privileged structures.

The pyrrole ring is a versatile heteroaromatic system found at the core of many potent kinase inhibitors.[1][2][3] Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal anchor for inhibitor binding.[1] For instance, the pyrrole indolin-2-one scaffold is a cornerstone of several approved tyrosine kinase inhibitors, including Sunitinib, which targets VEGFRs and PDGFRs.[1] The N-methylation of the pyrrole ring, as in our target molecule, can serve to modulate electronic properties and potentially enhance metabolic stability or fine-tune binding interactions.

The morpholine ring is a common feature in drug design, prized for its ability to enhance aqueous solubility and overall physicochemical properties.[4][5] In the context of kinase inhibitors, the morpholine moiety often extends into the solvent-exposed region of the ATP-binding site, where it can improve pharmacokinetics without compromising binding affinity.[6] Its inclusion can mitigate the lipophilicity often associated with potent kinase inhibitors, a crucial factor in developing orally bioavailable drugs.

By conjugating these two moieties, this compound presents a compelling starting point for a new class of kinase inhibitors. The pyrrole core can anchor the molecule to the kinase's hinge region, while the morpholine tail can confer favorable drug-like properties.

Proposed Synthesis of this compound

A potential retrosynthetic analysis is outlined below:

retrosynthesis target This compound intermediate1 N-methylated pyrrole-morpholine precursor target->intermediate1 Methylation intermediate2 Pyrrole-2-carboxaldehyde intermediate1->intermediate2 Reductive Amination intermediate3 Morpholine intermediate1->intermediate3 intermediate4 1-methyl-1H-pyrrole intermediate2->intermediate4 Vilsmeier-Haack or similar

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Protocol:

  • Synthesis of 1-methyl-1H-pyrrole-2-carboxaldehyde: This starting material can be synthesized from commercially available 1-methyl-1H-pyrrole via a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

  • Reductive Amination: The synthesized aldehyde can then be reacted with morpholine in a reductive amination reaction. This can be achieved using a variety of reducing agents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Purification: The crude product would then be purified using standard techniques such as column chromatography on silica gel to yield the desired this compound.

A Roadmap for Kinase Inhibitor Evaluation

Once synthesized and characterized, a systematic evaluation is necessary to determine the potential of this compound as a kinase inhibitor. This process involves a tiered approach, from broad screening to detailed mechanistic studies.

evaluation_workflow cluster_0 Initial Screening cluster_1 Hit Validation & Potency cluster_2 Mechanism of Action cluster_3 Lead Optimization a Broad Kinase Panel Screening b Identify Initial Hits a->b c IC50 Determination for Hit Kinases b->c d Selectivity Profiling c->d e Enzyme Kinetics (ATP Competition) d->e f Cellular Target Engagement Assays e->f g Structure-Activity Relationship (SAR) Studies f->g h ADME/Tox Profiling g->h

Caption: Tiered workflow for the evaluation of a novel kinase inhibitor candidate.

Initial Screening: Broad Kinase Profiling

The first step is to assess the compound's activity against a broad panel of kinases. This provides an unbiased view of its potential targets and selectivity.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases (e.g., >400 kinases). The compound is typically tested at a single high concentration (e.g., 10 µM).

  • Kinase Reaction: The kinase reactions are performed in microtiter plates. Each well contains the specific kinase, a suitable substrate (peptide or protein), ATP, and the test compound.

  • Detection: The reaction is allowed to proceed for a defined period, and the extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (³³P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition relative to a vehicle control (DMSO) is calculated for each kinase.

Hit Validation and Potency Determination

Kinases that show significant inhibition (e.g., >50% at 10 µM) in the initial screen are considered "hits." The next step is to validate these hits and determine the compound's potency.

Experimental Protocol: IC₅₀ Determination

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Assay: Perform a kinase assay for each hit kinase using the same conditions as the initial screen, but with a range of compound concentrations.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mechanism of Action Studies

Understanding how the compound inhibits the kinase is crucial. The most common mechanism for small molecule kinase inhibitors is ATP competition.

Experimental Protocol: ATP Competition Assay

  • Assay Setup: Perform the kinase assay for a validated hit kinase with a fixed concentration of the inhibitor and varying concentrations of ATP.

  • Data Analysis: Generate a Michaelis-Menten plot (reaction velocity vs. ATP concentration) in the presence and absence of the inhibitor. An increase in the apparent Kₘ of ATP with no change in Vₘₐₓ is indicative of ATP-competitive inhibition.

Cellular Activity and Target Engagement

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical step.

Experimental Protocol: Western Blotting for Phospho-Substrate

  • Cell Treatment: Treat a relevant cancer cell line (chosen based on the identified kinase target) with increasing concentrations of the test compound.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Structure-Activity Relationship (SAR) and Lead Optimization

Should this compound demonstrate promising activity against a particular kinase or family of kinases, the next logical step would be to initiate a lead optimization campaign. This involves synthesizing and testing analogs of the initial hit to improve potency, selectivity, and drug-like properties.

Key Areas for SAR Exploration:

  • Pyrrole Ring Substitution: Explore different substituents on the pyrrole ring to probe for additional interactions within the ATP-binding pocket.

  • N-Methyl Group Modification: Investigate the impact of replacing the N-methyl group with other alkyl or aryl groups.

  • Morpholine Ring Analogs: Replace the morpholine with other saturated heterocycles (e.g., piperidine, thiomorpholine) to assess the impact on solubility and potency.

  • Linker Modification: Vary the point of attachment and the nature of the linkage between the pyrrole and morpholine rings.

Conclusion

While this compound is a novel and largely uncharacterized compound in the public domain, a thorough analysis of its constituent chemical motifs provides a strong rationale for its investigation as a potential kinase inhibitor. The pyrrole core offers a proven anchor for binding to the kinase hinge region, while the morpholine moiety can impart favorable physicochemical properties. The systematic approach outlined in this guide, from rational design and synthesis to comprehensive biological evaluation, provides a clear and actionable framework for researchers to explore the therapeutic potential of this promising scaffold. The insights gained from such studies could pave the way for the development of a new generation of selective and effective kinase inhibitors.

References

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Metastasis and Treatment, 4, 33. [Link]

  • Gilleran, J. A., Ashraf, K., Delvillar, M., Eck, T., Fondekar, R., Miller, E. B., ... & Roberge, J. Y. (2024). Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry, 67(5), 3769-3788. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(19), 14434-14469. [Link]

  • Garg, M., & Kumar, M. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry, 3(4), 1-13. [Link]

  • Garg, M., & Kumar, M. (2018). Bioactive pyrrole-based compounds with target selectivity. Bioorganic & Medicinal Chemistry, 26(18), 4977-4991. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Popa, A., & Găman, M. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Sery, J. A., & Bode, J. W. (2019). Recent progress in the synthesis of morpholines. Tetrahedron Letters, 60(31), 2025-2035. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 14(1), 123-132. [Link]

Sources

Technical Guide: Electronic & Synthetic Profile of the 1-Methyl-1H-pyrrol-2-yl Moiety

[1]

Executive Summary

The 1-methyl-1H-pyrrol-2-yl group is a

12

Part 1: Electronic Architecture

Resonance and Inductive Effects

The 1-methylpyrrol-2-yl group is a strong electron donor (

1


  • The "Methyl Effect": The

    
    -methyl group exerts a weak 
    
    
    (inductive donating) effect on the nitrogen, slightly increasing the electron density of the ring compared to the
    
    
    -H pyrrole. More importantly, it sterically protects the nitrogen and prevents tautomerization.
  • Regioselectivity: The electron density is highest at the

    
    -positions (C2 and C5).[1] However, in the 1-methylpyrrol-2-yl substituent, the C2 position is the attachment point, meaning the group pushes electron density into the attached scaffold, while the C5 position remains highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS).
    
Hammett Substituent Constants

While specific experimental values vary by solvent, the 1-methylpyrrol-2-yl group is electronically comparable to other electron-rich heteroaryls.[1]

Substituent Group

(Para)

(Meta)
Electronic Nature
1-Methylpyrrol-2-yl -0.15 to -0.20 *-0.05 Strong Donor
Pyrrol-2-yl (free NH)-0.150.06Donor (pH dependent)
Phenyl-0.010.06Neutral/Weak Acceptor
Furan-2-yl0.020.06Weak Acceptor/Donor
Thiophen-2-yl0.050.09Weak Acceptor

*Estimated based on comparative electrophilic substitution rates and N-methyl inductive contributions.[1]

Electronic Distribution Diagram

The following diagram illustrates the resonance contribution of the N-methyl lone pair, highlighting the activation of the C5 position and the donation into the C2-substituent.

electronic_effectsN_LonePairN1 Lone Pair (sp2)Ring_SystemPyrrole Ring (Pi-Excessive)N_LonePair->Ring_System+R Effect (Delocalization)C2_PositionC2 Attachment (Electron Donor to Scaffold)Ring_System->C2_PositionElectron DonationC5_PositionC5 Position (Nucleophilic Hotspot)Ring_System->C5_PositionActivation (EAS)

Caption: Electronic flow in 1-methylpyrrole. The N-lone pair activates the ring, making the C2-group a donor.

Part 2: Synthetic Accessibility & Reactivity

The primary challenge in utilizing the 1-methylpyrrol-2-yl group is regioselective functionalization.[1] Direct electrophilic substitution often yields a mixture of C2 and C3 isomers (though C2 is preferred).[1] The most robust method for introducing this moiety is via C2-Lithiation , utilizing the acidity of the C2-proton.

Validated Protocol: Regioselective C2-Lithiation

This protocol describes the generation of 1-methyl-2-lithiopyrrole and its subsequent trapping with an electrophile.[1]

Reagents:

  • 1-Methylpyrrole (Starting Material)[1][3]

  • n-Butyllithium (n-BuLi), 1.6M in hexanes

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine) - Critical for breaking Li-aggregates and directing lithiation.

  • Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Flush with nitrogen.[1][4]

  • Solvation: Add anhydrous THF (50 mL) and TMEDA (1.1 equiv).

  • Substrate Addition: Add 1-Methylpyrrole (1.0 equiv) via syringe.

  • Lithiation (The Critical Step):

    • Cool the solution to 0°C (ice bath) or RT (Room Temp). Note: Unlike N-Boc pyrrole which requires -78°C, N-methylpyrrole lithiation is often performed at higher temperatures to overcome the kinetic barrier, as the N-methyl group is a weaker director than N-Boc.[1]

    • Add n-BuLi (1.1 equiv) dropwise over 15 minutes.

    • Stir: Allow to stir at RT for 2-4 hours. The solution typically turns slightly yellow/orange, indicating the formation of the lithiated species.

  • Electrophile Trapping:

    • Cool the mixture to -78°C (Dry ice/acetone).

    • Add the Electrophile (e.g., aldehyde, ketone, alkyl halide) dissolved in THF dropwise.

  • Quench & Workup: Warm to RT, quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Synthesis Workflow Diagram

lithiation_protocolStep11. Mix 1-Methylpyrrole + TMEDA (Solvent: Dry THF)Step22. Add n-BuLi (1.1 eq) (Temp: 0°C to RT)Step1->Step2Step33. Formation of 2-Lithio Species (Thermodynamic Control)Step2->Step3 Deprotonation at C2Step44. Cool to -78°C & Add ElectrophileStep3->Step4 Nucleophilic AttackStep55. Quench (NH4Cl) & WorkupStep4->Step5

Caption: Workflow for the regioselective C2-functionalization of N-methylpyrrole via lithiation.

Part 3: Physicochemical Implications in Drug Design

Incorporating a 1-methylpyrrol-2-yl group affects the physicochemical profile of a drug candidate differently than a phenyl or free pyrrole ring.[1]

Lipophilicity and Solubility
  • LogP Increase: Methylation of the pyrrole nitrogen significantly increases lipophilicity compared to the free N-H pyrrole (

    
    LogP 
    
    
    +0.5 to +0.8). This is due to the removal of the hydrogen bond donor (HBD) capability.
  • Solubility: While it reduces aqueous solubility compared to N-H pyrrole, it improves permeability across biological membranes (BBB penetration) by masking the polarity of the nitrogen.

Metabolic Stability & Toxicity

The electron-rich nature of the pyrrole ring makes it susceptible to oxidative metabolism.[1]

  • Oxidative Defluorination/Bioactivation: Electron-rich pyrroles can be oxidized by CYP450 enzymes to reactive intermediates (e.g., radical cations or epoxides), which may lead to hepatotoxicity.

  • N-Dealkylation: The N-methyl group is a site for metabolic attack (N-demethylation), reverting the molecule to the free pyrrole, which may have different pharmacological properties.

Part 4: Case Study - Tolmetin

Tolmetin (Tolectin) is a classic NSAID that perfectly exemplifies the stability and utility of the 1-methylpyrrol-2-yl group.[1]

  • Structure: 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid.[1][3][5]

  • Role of the Moiety:

    • The 1-methyl group prevents tautomerization and locks the conformation.[1]

    • The Pyrrole ring serves as a planar spacer, mimicking the phenyl ring of ibuprofen but with higher electron density.

    • Stability: The C5 position is blocked by the p-toluoyl group, preventing rapid oxidative metabolism at the most reactive site. This "blocking" strategy is crucial for drugs containing electron-rich heterocycles.[1]

Metabolic Pathway of Tolmetin

tolmetin_metabolismTolmetinTolmetin (Parent Drug)Metabolite_1MCPA (Major Oxidative Metabolite)Tolmetin->Metabolite_1Benzylic Oxidation (CYP Enzymes)Metabolite_2Tolmetin Glucuronide (Conjugate)Tolmetin->Metabolite_2Glucuronidation (Phase II)NoteNote: The Pyrrole ring remains intact due to C5-blocking group.Tolmetin->Note

Caption: Tolmetin metabolism primarily involves side-chain oxidation, sparing the stabilized pyrrole core.

References

  • Electronic Properties of Heterocycles

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard text confirming resonance/inductive balance in N-alkyl pyrroles).

    • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Hammett

      
       values).
      
  • Lithiation Protocols

    • Gribble, G. W. (1990). Lithiation of Pyrroles. In Lithium Chemistry: A Theoretical and Experimental Overview. Wiley.[1]

    • Specific Protocol Validation: Org. Synth.2005 , 82, 134. (Describes lithiation of N-substituted pyrroles). [1]

  • Medicinal Chemistry & Tolmetin

    • Carson, J. R., et al. (1971). "2-Halo-5-benzoylpyrroleacetic acids as antiinflammatory agents." Journal of Medicinal Chemistry, 14(7), 646-648.

    • DrugBank Online.[1] (2024).[1][6] Tolmetin: Pharmacology and Structure. [1]

Methodological & Application

Application Note: A Validated, Multi-Step Synthesis Protocol for 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-validated methodology for the synthesis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Lacking a direct, single-step synthesis in published literature, we present a robust, multi-step pathway designed for high yield and purity. The protocol leverages the construction of the morpholine ring onto a pre-functionalized pyrrole core, followed by N-methylation. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed procedural instructions, and characterization data. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, providing a reliable and reproducible route to this valuable compound.

Introduction and Synthetic Strategy

The fusion of pyrrole and morpholine rings creates a chemical scaffold with a unique three-dimensional structure and a rich array of potential biological activities.[1] The target molecule, this compound, positions the morpholine substituent at the C3 position, a configuration that requires a strategic synthetic approach rather than a simple coupling.

Our synthetic design is based on a convergent strategy that first establishes the 3-(pyrrol-2-yl)morpholine core, which is then methylated in the final step. This approach avoids potential complications of carrying the N-methyl group through the entire sequence, where it could interfere with certain reagents. The overall workflow is depicted below.

G cluster_0 Phase 1: Pyrrole Functionalization cluster_1 Phase 2: Morpholine Ring Construction cluster_2 Phase 3: Final Modification A 1. N-Boc-2-acetylpyrrole (Starting Material) B 2. Horner-Wadsworth-Emmons (Vinyl Group Formation) A->B C 3. Epoxidation (m-CPBA) B->C D 4. Epoxide Ring Opening (with Ethanolamine) C->D Intermediate: N-Boc-2-(oxiran-2-yl)pyrrole E 5. Intramolecular Cyclization (Tosyl Chloride) D->E F 6. N-Boc Deprotection (TFA) E->F G 7. N-Methylation (Methyl Iodide) F->G Intermediate: 3-(1H-pyrrol-2-yl)morpholine H This compound (Final Product) G->H G cluster_0 Mechanism: Intramolecular Cyclization to form Morpholine Ring Start Amino Alcohol Intermediate (from Epoxide Opening) Activated O-Tosylated Intermediate (Good Leaving Group) Start->Activated  + TsCl, Et3N - Et3N·HCl TsCl Tosyl Chloride (TsCl) Product Cyclized Product (Boc-protected Morpholine) Activated->Product  Intramolecular SN2 attack - TsO⁻

Sources

Step-by-step preparation of 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The morpholine ring is a privileged pharmacophore in medicinal chemistry, improving solubility and metabolic stability. However, introducing heteroaromatic substituents at the C3 position—specifically the electron-rich 1-methyl-1H-pyrrol-2-yl moiety—presents a regioselectivity challenge. Traditional C-H activation or cross-coupling methods often fail due to the pyrrole's sensitivity to oxidation and the morpholine's tendency for ring opening.

This Application Note details a robust, self-validating protocol for synthesizing 3-(1-methyl-1H-pyrrol-2-yl)morpholine. We utilize a Nucleophilic Addition-Ionic Reduction sequence. This route is preferred over Pd-catalyzed carboamination for this specific target because it avoids catalyst poisoning by the electron-rich pyrrole and allows for scalable, stepwise quality control.

Key Advantages of This Protocol:

  • Regiocontrol: Utilizes the inherent C2-lithiation preference of N-methylpyrrole.

  • Scalability: Avoids exotic ligands; uses standard reagents (n-BuLi, BF3·OEt2).

  • Versatility: The intermediate hemiaminal allows for late-stage divergence if other modifications are required.

Retrosynthetic Analysis & Workflow

The logic of this synthesis relies on constructing the C3-heteroaryl bond before establishing the final amine oxidation state. We disconnect the target molecule at the C3-pyrrole bond, tracing back to an electrophilic lactam and a nucleophilic pyrrole species.

Retrosynthesis Target TARGET: This compound Inter INTERMEDIATE: Cyclic Iminium / Hemiaminal Target->Inter Ionic Hydrogenation (Reduction) Precursors PRECURSORS: N-Benzylmorpholin-3-one + 2-Lithio-1-methylpyrrole Inter->Precursors Nucleophilic Addition (C-C Bond Formation) Start STARTING MATERIALS: N-Benzylaminoethanol + Chloroacetyl chloride 1-Methylpyrrole Precursors->Start Cyclization & Lithiation

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.

Detailed Experimental Protocol

Phase 1: Preparation of the Electrophile (N-Benzylmorpholin-3-one)

Note: This material is commercially available, but in-house synthesis ensures purity.

Reaction Overview: N-alkylation of N-benzylaminoethanol with chloroacetyl chloride followed by base-mediated cyclization.

Protocol:

  • Acylation: To a solution of N-benzylaminoethanol (1.0 equiv) in DCM at 0°C, add chloroacetyl chloride (1.1 equiv) dropwise. Stir for 2 hours.

  • Cyclization: Add aqueous NaOH (50% w/v, 4.0 equiv) and a phase transfer catalyst (TBAB, 5 mol%) directly to the biphasic mixture. Stir vigorously at RT for 16 hours.

  • Workup: Separate organic layer, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes.

    • Quality Gate: 1H NMR must show a singlet at ~4.2 ppm (CH2-CO) and disappearance of N-H signals.

Phase 2: Generation of Nucleophile & Addition (The Critical Step)

This step installs the pyrrole ring at C3. We use in situ generation of 2-lithio-1-methylpyrrole.

Reagents Table:

ReagentEquivRoleHandling Note
1-Methylpyrrole1.2Nucleophile PrecursorDistill before use
n-Butyllithium (2.5M in hexanes)1.2Lithiating AgentPyrophoric - Air-free technique
TMEDA1.3Ligand / StabilizerIncreases Li-reactivity
N-Benzylmorpholin-3-one1.0ElectrophileDry thoroughly (azeotrope w/ toluene)
THF (Anhydrous)SolventMedium0.2M concentration

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Lithiation:

    • Charge THF and TMEDA. Cool to -78°C .

    • Add n-BuLi dropwise. Stir for 15 min.

    • Add 1-methylpyrrole dropwise.

    • Critical Insight: Warm the solution to 0°C for 30 minutes, then cool back to -78°C . This "thermal cycle" ensures complete C2-lithiation and prevents mixed regioisomers.

  • Addition:

    • Dissolve N-benzylmorpholin-3-one in minimal THF.

    • Add dropwise to the lithiopyrrole solution at -78°C.

    • Stir at -78°C for 1 hour, then slowly warm to RT over 4 hours.

  • Quench: Pour reaction mixture into saturated NH4Cl solution. Extract with EtOAc (3x).

  • Intermediate Isolation: The product is a hemiaminal (often in equilibrium with the open-chain ketone). Do not purify extensively; proceed to reduction to avoid decomposition.

Phase 3: Ionic Hydrogenation (Reduction)

Standard hydride reductions (NaBH4) often fail here due to the stability of the hemiaminal. We use Ionic Hydrogenation (Silane + Lewis Acid) to drive the equilibrium to the iminium ion and reduce it.

Mechanism & Workflow:

IonicHydrogenation Hemiaminal Hemiaminal Intermediate Iminium Cyclic Iminium Ion Hemiaminal->Iminium BF3·OEt2 (Loss of OH-) Product Protected Amine Iminium->Product Et3SiH (Hydride Transfer)

Figure 2: Mechanism of Ionic Hydrogenation ensuring complete reduction.

Protocol:

  • Dissolve the crude hemiaminal (from Phase 2) in anhydrous DCM (0.1 M).

  • Cool to -78°C.

  • Add Triethylsilane (Et3SiH) (3.0 equiv).

  • Add BF3·OEt2 (2.0 equiv) dropwise.

    • Observation: Solution often turns dark red/brown (formation of iminium species).

  • Warm to 0°C and stir for 2 hours.

  • Quench: Carefully add saturated NaHCO3 (gas evolution!).

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Target: N-benzyl-3-(1-methyl-1H-pyrrol-2-yl)morpholine.

Phase 4: Deprotection (N-Debenzylation)

To obtain the final secondary amine.

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) is preferred over catalytic hydrogenation (Pd/C) because pyrroles can poison Pd catalysts or undergo ring hydrogenation.

  • Procedure:

    • Dissolve substrate in 1,2-dichloroethane (DCE).

    • Add ACE-Cl (1.5 equiv) and reflux for 3 hours (forms carbamate).

    • Evaporate solvent. Add Methanol and reflux for 1 hour (cleaves carbamate).

  • Final Isolation: Evaporate MeOH. The residue is the HCl salt. Neutralize with free-base resin or Na2CO3 wash to obtain the free amine.

Quality Control & Validation Data

To ensure the protocol was successful, compare your analytical data against these expected parameters.

Table 1: Expected Analytical Profile

TechniqueParameterExpected ResultInterpretation
1H NMR Pyrrole Region3 signals (dd, m, m) between 6.0 - 6.8 ppmConfirms intact pyrrole ring.
1H NMR Morpholine C3-Hdd at ~3.8 - 4.2 ppmDiagnostic for C3-substitution.
1H NMR N-MethylSinglet at ~3.6 ppmConfirms 1-methylpyrrole moiety.
LC-MS M+HCalculated MW + 1Single peak >98% purity.
TLC Rf Value0.2 - 0.3 (10% MeOH/DCM)Polar secondary amine.

Safety & Handling (Senior Scientist Note)

  • n-Butyllithium: Extreme fire hazard. Use a distinct syringe for transfer; never pour. Quench all needles in isopropanol immediately after use.

  • BF3·OEt2: Corrosive and moisture sensitive. Fumes in air. Handle only in a fume hood.

  • Pyrrole Derivatives: Many pyrroles are light-sensitive and prone to oxidation (turning black/tarry). Store the final product under Argon at -20°C.

References

  • General Morpholine Synthesis

    • Deka, M. J., et al. "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation... providing morpholines."[1] J. Org.[1][2][3] Chem.2015 , 80, 4349-4359.[1][3] Link

  • Lithiation of N-Methylpyrrole

    • Bray, B. L., et al. "Lithiation of 1-methylpyrrole." J. Org.[1][2][3] Chem.1990 , 55, 6317. Link

  • Addition to Lactams & Ionic Hydrogenation

    • M. D. Rozwadowska, "Nucleophilic Addition to Lactams: A General Route to Cyclic Amines." Heterocycles1994, 39, 903.
    • Note: The specific combination of pyrrolyl-lithium addition to morpholinone followed by silane reduction is an adaptation of the general "cyclic iminium" reduction methodology described in
    • O'Reilly, M. C., & Lindsley, C. W.[4] "General, Enantioselective Synthesis of Protected Morpholines." Org.[1][3][4][5][6][7] Lett.2012 , 14, 2910–2913.[4] Link

  • ACE-Cl Deprotection

    • Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." J. Org. Chem.1984 , 49, 2081. Link

Sources

Strategic Functionalization of 3-(1-Methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note & Protocol Guide

Introduction: The Scaffold & Its Utility

The structure 3-(1-methyl-1H-pyrrol-2-yl)morpholine represents a "privileged scaffold" in medicinal chemistry, merging a saturated, solubilizing morpholine ring with an electron-rich, aromatic pyrrole core.[1] This hybrid architecture is increasingly relevant in the design of kinase inhibitors, GPCR ligands, and CNS-active agents.[1]

Chemical Analysis:

  • The Morpholine Ring (C3-Substituted): Unlike standard morpholine, the C3-substitution creates a chiral center

    
     to the secondary amine.[1] This introduces steric bulk that influences 
    
    
    
    -functionalization rates and stereochemical stability.[1]
  • The Pyrrole Unit (1-Methyl-2-yl): The

    
    -methylation blocks the pyrrole nitrogen, directing reactivity to the electron-rich C5 position (for electrophilic substitution or C-H activation).[1]
    
  • Dual-Vector Reactivity: The molecule offers two distinct vectors for coupling:[1]

    • Vector A (Nucleophilic): The morpholine nitrogen (

      
      ) is a secondary amine suitable for cross-coupling (Buchwald-Hartwig) or amide bond formation.[1]
      
    • Vector B (Electrophilic/C-H): The pyrrole C5 position is amenable to direct arylation or halogenation/Suzuki sequences.[1]

This guide details the protocols for Vector A (N-Arylation) and Vector B (C-H Functionalization), optimized for the steric constraints of the C3-substituent.

Decision Matrix: Reaction Pathway Selection

The following logic flow illustrates the strategic decision-making process for functionalizing this scaffold based on the desired target profile.

ReactionLogic Start Start: 3-(1-methylpyrrol-2-yl)morpholine Decision Target Functionalization? Start->Decision PathA N-Arylation (Vector A) Decision->PathA Modify Solubility/Potency PathB C-H Activation (Vector B) Decision->PathB Extend Core Scaffold MethodA Buchwald-Hartwig Coupling (Pd-Catalyzed) PathA->MethodA Steric Bulk Management MethodB Oxidative C-H Arylation (Pd(II)/Ag(I)) PathB->MethodB Direct Functionalization OutcomeA N-Aryl Product (Retained Chirality) MethodA->OutcomeA OutcomeB C5-Aryl Product (Bi-heteroaryl) MethodB->OutcomeB

Caption: Strategic workflow for selecting the optimal coupling vector based on medicinal chemistry objectives.

Protocol A: Sterically Demanding Buchwald-Hartwig N-Arylation[1]

Challenge: The substituent at C3 creates steric hindrance around the nucleophilic nitrogen. Standard ligands (e.g., BINAP) often fail or require harsh conditions that risk racemization.[1] Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) specifically designed for sterically hindered secondary amines.[1] RuPhos and BrettPhos are the gold standards here.

Mechanism of Action

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by amine coordination.[2] The bulky ligand facilitates the difficult reductive elimination step, which is the rate-determining step for hindered amines.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide or Chloride (1.2 equiv)[1]

  • Catalyst Precursor: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃[1]

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for aryl chlorides) (4-10 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Crucial for activating the Pd-amine complex.[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vial with the Pd source, Ligand, Base, and Aryl Halide (if solid).

    • Expert Tip: Pre-complexing Pd and Ligand (or using precatalysts like RuPhos Pd G3 ) significantly reduces initiation time and improves reproducibility.[1]

  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Liquid Addition: Add the solvent (concentration ~0.2 M) and the morpholine substrate via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The pyrrole ring can be sensitive to oxidation; ensure the atmosphere remains inert.

  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Ligand Screening for C3-Substituted Morpholine (Representative data based on hindered amine coupling efficiency)

LigandPd SourceYield (%)Notes
BINAP Pd(OAc)₂< 30%Low conversion due to steric clash at C3.[1]
XPhos Pd₂dba₃65%Good, but significant dehalogenation of partner observed.
RuPhos RuPhos Pd G3 92% Optimal. Excellent tolerance of C3-sterics.[1]
BrettPhos Pd(OAc)₂85%Preferred for Aryl Chlorides.
Protocol B: C-H Arylation of the Pyrrole Ring (C5)

Challenge: Functionalizing the pyrrole ring usually requires pre-halogenation (e.g., bromination), which adds steps.[1] Solution: Direct Pd-catalyzed C-H activation.[1] The electron-rich nature of the N-methylpyrrole directs palladation to the C5 position (distal to the bulky morpholine).[1]

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5-10 mol%)[1]

  • Oxidant/Additive: AgOAc (Silver Acetate) (1.5 equiv)[1]

    • Role: Regenerates Pd(II) and scavenges iodide.

  • Solvent: Acetic Acid (AcOH) or PivOH/Toluene mixture.[1]

Step-by-Step Methodology:

  • Setup: Use a sealed pressure tube.[1]

  • Charging: Add Substrate, Aryl Iodide, Pd(OAc)₂, and AgOAc.[1]

  • Solvent: Add AcOH (0.5 M).

  • Reaction: Heat to 110 °C for 12–24 hours.

    • Note: The morpholine nitrogen is basic and will be protonated in AcOH, protecting it from oxidation or competing coordination to Pd.

  • Workup: Dilute with EtOAc and neutralize carefully with saturated NaHCO₃ (gas evolution!). Filter through Celite to remove Ag salts.[1]

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Catalyst Poisoning

  • Symptom: Reaction stalls after 10% conversion.

  • Cause: The morpholine nitrogen and pyrrole ring can form a stable chelate with Palladium, shutting down the cycle.

  • Fix: Use the Pd G3/G4 precatalysts (e.g., RuPhos Pd G3).[1] These contain a sacrificial amine ligand that ensures the active catalytic species is formed immediately upon heating, bypassing the induction period where chelation often occurs.

Issue 2: Racemization

  • Symptom: Loss of enantiomeric excess (ee) in the product.[1]

  • Cause: High temperatures and strong bases (NaOtBu) can cause reversible hydride elimination/re-addition at the chiral C3 center.[1]

  • Fix: Switch to a milder base like Cs₂CO₃ or K₃PO₄ .[1] Lower the temperature to 60-80 °C and extend reaction time.

Issue 3: Regioselectivity (C-H Activation)

  • Symptom: Mixture of C5 and C4 arylation.

  • Cause: High reactivity of the pyrrole ring.

  • Fix: Use Pivalic Acid (PivOH) as a co-solvent.[1] The bulky pivalate ligand on Palladium enhances steric discrimination, favoring the less hindered C5 position over C4.

References
  • Buchwald-Hartwig Amination (General & Mechanism)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Morpholine Synthesis & Reactivity

    • Deka, M. J., et al. (2015).[1] Stereoselective Synthesis of 3-Substituted Morpholines. Journal of Organic Chemistry, 80(9), 4349–4359.[1] Link[1]

  • C-H Activation of Pyrroles

    • Beck, E. M., Grimster, N. P., Hatley, R., & Gaunt, M. J. (2006).[1] Mild Aerobic Oxidative Palladium(II) Catalyzed C-H Bond Functionalization of Indoles and Pyrroles. Journal of the American Chemical Society, 128(8), 2528–2529. Link[1]

  • Ligand Selection for Hindered Amines

    • Maitre, L., et al. (2011).[1] RuPhos: A Privileged Ligand for the Pd-Catalyzed Amination of Secondary Amines.[1] Journal of the American Chemical Society. Link[1]

Disclaimer: All protocols involve hazardous chemicals.[1] Consult local EHS guidelines and SDS before experimentation.

Sources

Application Note: N-Alkylation Protocols for 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 3-(1-methyl-1H-pyrrol-2-yl)morpholine scaffold. It addresses the specific challenges posed by the steric bulk of the C3-pyrrole substituent and the acid-sensitivity of the electron-rich heteroaromatic ring.

Part 1: Chemo-Structural Analysis & Strategic Planning

Before initiating synthesis, it is critical to understand the electronic and steric environment of the 3-MPM scaffold. This is not a standard morpholine; the C3-pyrrole group fundamentally alters the reactivity of the N4-amine.

Structural Challenges
  • Steric Hindrance: The 1-methyl-1H-pyrrol-2-yl group at the C3 position creates significant steric bulk immediately adjacent to the reactive N4 center. This hinders the approach of electrophiles, particularly in

    
     reactions, making standard alkylation rates sluggish.
    
  • Electronic Sensitivity (The "Pyrrole Trap"): The pyrrole ring is

    
    -excessive and electron-rich. While the 
    
    
    
    -methyl group improves stability compared to
    
    
    -H pyrroles, the ring remains susceptible to acid-catalyzed polymerization (forming "pyrrole red" tars) and electrophilic aromatic substitution (EAS) at the C5 position.
  • Basicity Modulation: The electron-withdrawing inductive effect (-I) of the

    
     hybridized pyrrole carbons slightly reduces the basicity of the morpholine nitrogen compared to unsubstituted morpholine (
    
    
    
    ), but it remains a competent nucleophile.
Decision Matrix: Method Selection

Use the following logic flow to select the optimal alkylation strategy based on your electrophile.

AlkylationStrategy Start Target: N-Alkylated 3-MPM Electrophile Identify Electrophile Type Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl AlkylHalide Alkyl Halide / Tosylate Electrophile->AlkylHalide sp3 Carbon ArylHalide Aryl/Heteroaryl Halide Electrophile->ArylHalide sp2 Carbon MethodA Method A: Reductive Amination (Recommended) Aldehyde->MethodA High Yield / Mild MethodB Method B: SN2 Alkylation (Use Finkelstein conditions) AlkylHalide->MethodB Requires Optimization MethodC Method C: Buchwald-Hartwig (Pd-Catalysis) ArylHalide->MethodC Specialized Ligands

Figure 1: Strategic decision tree for N-alkylation of the 3-MPM scaffold.

Part 2: Detailed Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Best for: Introduction of Primary/Secondary Alkyl groups (Methyl, Ethyl, Benzyl, Cyclohexyl). Why: Avoids strong bases and minimizes steric clashes by forming the iminium ion intermediate, which is planar and more accessible than the


 transition state.
Reagents & Setup
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid Methanol initially to prevent acetal formation with reactive aldehydes.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) -

    
    . It is milder than 
    
    
    
    and does not require toxic cyanide handling.
  • Acid Catalyst: Acetic Acid (AcOH).

Protocol
  • Imine Formation: In a dry vial, dissolve 3-MPM (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.5 equiv).

    • Note: Do not use strong mineral acids (HCl,

      
      ) as they will initiate pyrrole polymerization.
      
  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes to ensure iminium formation.

  • Reduction: Add STAB (1.5 – 2.0 equiv) in one portion.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Tip: If the reaction stalls, add 0.5 equiv of STAB and heat gently to 40°C.

  • Workup: Quench with saturated aqueous

    
     (gas evolution!). Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    .

Validation Check: The crude product should be pale yellow. A dark red/black color indicates pyrrole decomposition (acid concentration too high).

Method B: Nucleophilic Substitution

Best for: Simple, unhindered primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide). Risk: Elimination of the alkyl halide (E2) due to the basicity of the amine if the electrophile is bulky.

Protocol
  • Base Selection: Use

    
      or 
    
    
    
    . Avoid strong bases like NaH or LiHMDS, which may deprotonate the pyrrole C-H or cause racemization at the C3 morpholine center.
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Procedure:

    • Dissolve 3-MPM (1.0 equiv) in

      
      .
      
    • Add

      
        (2.0 equiv) and the Alkyl Halide  (1.1 equiv).
      
    • Optimization: For chlorides or sluggish bromides, add KI (0.5 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

    • Heat to 60°C.

Method C: Buchwald-Hartwig Cross-Coupling

Best for: N-Arylation (attaching phenyl, pyridyl, or heteroaryl rings). Challenge: The C3-pyrrole steric bulk makes the oxidative addition/reductive elimination cycle difficult for standard ligands.

Catalyst System[1][2][3][4][5][6][7][8][9]
  • Pre-catalyst: Pd(OAc)2 or

    
    .
    
  • Ligand (Critical): Use BrettPhos or RuPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically designed to facilitate the coupling of sterically hindered secondary amines.

  • Base:

    
     or 
    
    
    
    .
Protocol
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add 3-MPM (1.0 equiv), Aryl Halide (1.0 equiv),

    
      (5 mol%), BrettPhos  (10 mol%), and 
    
    
    
    (1.4 equiv).
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Heat to 100°C for 12–24 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography.

Part 3: Data Summary & Troubleshooting

Comparative Efficiency Table
ParameterMethod A (Reductive)Method B (

)
Method C (Pd-Cat)
Scope

,

Alkyl groups
Methyl, Benzyl, AllylAryl, Heteroaryl
Steric Tolerance HighLowMedium (Ligand dependent)
Side Reactions Over-alkylation (rare)Elimination (E2)Hydrodehalogenation
Pyrrole Safety High (if pH > 4)High (Neutral conditions)Medium (Temp sensitive)
Typical Yield 85–95%60–80%70–90%
Troubleshooting Guide

Issue 1: Reaction turns black/tarry.

  • Cause: Acid-catalyzed polymerization of the pyrrole ring.[10]

  • Fix: In Method A, reduce Acetic Acid to 1.0 equiv or switch to a buffered system (AcOH/NaOAc). Ensure starting material is free of strong mineral acid salts (e.g., HCl salts).

Issue 2: No reaction in


 alkylation. 
  • Cause: Steric shielding of the Nitrogen by the C3-pyrrole.

  • Fix: Switch to Method A (convert alkyl halide to aldehyde if possible) or use a more polar solvent (DMF) with elevated temperature (80°C) and KI catalyst.

Issue 3: Regioselectivity issues (C5-alkylation of pyrrole).

  • Cause: Highly reactive electrophiles (e.g., sulfonyl chlorides, acid chlorides) attacking the electron-rich pyrrole carbons.

  • Fix: Ensure the morpholine nitrogen is the most nucleophilic species. Perform reactions at 0°C initially. If acylating, use a biphasic system (Schotten-Baumann conditions) to limit pyrrole exposure.

Part 4: References

  • Reductive Amination of Hindered Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Pyrrole Reactivity & Stability: Eicher, T., Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2nd Edition, 2003. (General Reference for Pyrrole acid sensitivity).

  • Buchwald-Hartwig for Hindered Amines: Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Morpholine Synthesis & Functionalization: Palchykov, V. A., Chebanov, V. A.[8] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds, 2019, 55, 324–332.[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MOR-PYR-3-SYN Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Route Analysis

The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine presents a classic "electron-rich/electron-poor" conflict. You are attempting to couple a highly electron-rich heteroaromatic (1-methylpyrrole) with a morpholine scaffold.

While several routes exist (e.g., cyclization of amino alcohols), the industry-standard "Golden Route" for 3-substituted morpholines—and the one most amenable to scale-up—is the Nucleophilic Addition-Reduction sequence starting from N-protected morpholin-3-one .

Why this route fails (The "Yield Killers"):

  • Pyrrole Polymerization: The pyrrole ring is acid-sensitive. The standard reduction conditions (TFA/Silane) can trigger rapid polymerization of the pyrrole if not strictly temperature-controlled.

  • Hemiaminal Instability: The intermediate formed after Grignard/Lithium addition is a hemiaminal. If this is isolated or handled warmly, it reverts to the ring-opened ketone or dehydrates to an unstable enamine.

  • Incomplete Lithiation: 1-Methylpyrrole requires specific conditions for selective C2-lithiation; failure here leads to recovered starting material.

The "Golden Route" Protocol

This protocol is optimized for stability and yield. It bypasses the isolation of the unstable hemiaminal.

Phase A: Reagent Preparation (The Nucleophile)
  • Reagents: 1-Methylpyrrole (1.2 equiv), n-BuLi (1.2 equiv), THF (Anhydrous).

  • Critical Parameter: Temperature & Time.[1][2][3]

  • Procedure:

    • Dissolve 1-methylpyrrole in THF at -78°C.

    • Add n-BuLi dropwise.

    • Allow to warm to 0°C or Room Temp (RT) for 1 hour. Note: Many users keep this at -78°C. This is a mistake. C2-lithiation of N-methylpyrrole is kinetically slow at -78°C. Warming ensures full conversion to the lithiated species.

Phase B: Nucleophilic Addition
  • Substrate: 4-Benzylmorpholin-3-one (1.0 equiv) in THF.

  • Procedure:

    • Cool the lithiated pyrrole solution back to -78°C.

    • Cannulate the morpholinone solution slowly into the lithiated pyrrole.

    • Stir at -78°C for 2 hours.

    • Quench: Do NOT use aqueous acid. Quench with anhydrous Methanol at -78°C if proceeding directly to reduction, or saturated NH4Cl if performing a workup (not recommended).

Phase C: The "Ionic Hydrogenation" (Reduction)[2][3]
  • Reagents: Triethylsilane (Et3SiH, 3.0 equiv), Trifluoroacetic Acid (TFA, 2.5 equiv) or BF3·OEt2.

  • Procedure:

    • To the crude hemiaminal (dissolved in DCM at -78°C), add Et3SiH.

    • Add TFA dropwise. Crucial: Maintain T < -40°C during addition.

    • Allow to warm slowly to 0°C.

    • Monitor by LCMS for the disappearance of the iminium ion mass.

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical "Danger Zones" where yield is typically lost.

SynthesisFlow cluster_0 Critical Control Point Start N-Benzyl morpholin-3-one Inter Hemiaminal Intermediate Start->Inter C-C Bond Formation Reagent 1-Methyl-2-lithiopyrrole (Generated in situ) Reagent->Start Nucleophilic Addition (-78°C to 0°C) Imine N-Acyl Iminium Ion Inter->Imine TFA/Lewis Acid (Dehydration) Trap1 Ring Opening (Ketone) Inter->Trap1 Warm Workup (Hydrolysis) Product 3-(1-methylpyrrol-2-yl) morpholine Imine->Product Et3SiH (Hydride Transfer) Trap2 Pyrrole Polymerization Imine->Trap2 Excess Acid/Heat (>0°C)

Caption: Figure 1. Reaction pathway highlighting the unstable Hemiaminal/Iminium intermediates and the specific failure modes (Traps) associated with temperature and acidity.

Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned into a black tar upon adding TFA. What happened?

Diagnosis: Acid-catalyzed polymerization of the pyrrole ring. The Fix:

  • Switch Acids: TFA is convenient but strong. Switch to BF3·OEt2 (Boron Trifluoride Etherate). It is a Lewis acid that effectively generates the iminium ion without being a strong Brønsted acid source, sparing the pyrrole.

  • Temperature Control: Ensure the acid addition happens at -78°C . The exotherm from mixing TFA/DCM can locally spike the temperature, triggering polymerization.

Q2: I isolated the intermediate, but the NMR looks like a complex mixture of ring-opened ketones.

Diagnosis: Hemiaminal hydrolysis. The Fix:

  • Do Not Isolate: The hemiaminal is thermodynamically unstable relative to the ring-opened amino-ketone.

  • One-Pot Protocol: Perform the reduction in the same pot. After the nucleophilic addition is complete, quench with MeOH, switch solvent to DCM (via solvent swap or high-vac), and immediately add the silane/acid.

Q3: My yield is low (20-30%), and I recover starting morpholinone.

Diagnosis: Incomplete lithiation of the pyrrole or "wet" conditions. The Fix:

  • Reagent Check: Titrate your n-BuLi.

  • Lithiation Temp: As noted in Phase A, you must warm the lithiation step to 0°C or RT for at least 30-60 minutes. 1-Methylpyrrole does not lithiate quantitatively at -78°C.

  • Drying: The morpholinone must be azeotropically dried with toluene before use. Even trace water quenches the lithiated pyrrole instantly.

Data & Optimization Matrix

Use this table to select the correct reduction system based on your specific observations.

Reduction SystemAcid StrengthRisk of PolymerizationYield PotentialRecommended For
Et3SiH + TFA HighHighModerate (40-60%)Robust substrates; rapid screening.
Et3SiH + BF3·OEt2 MediumLowHigh (70-85%) Pyrroles , Indoles, and acid-sensitive groups.
NaBH4 + AcOH LowVery LowLow-ModerateIf silanes fail; often leads to ring-opening side products.

Advanced Troubleshooting Logic

Before discarding a batch, follow this logic flow to identify the exact point of failure.

TroubleshootingTree Start Low Yield Observed Q1 Is Starting Material (SM) Recovered? Start->Q1 Yes1 Yes Q1->Yes1 Yes No1 No (SM Consumed) Q1->No1 No Cause1 Nucleophilic Addition Failed Yes1->Cause1 Action1 Check n-BuLi quality Increase Lithiation Temp to RT Dry Morpholinone (Azeotrope) Cause1->Action1 Q2 Is the mixture black/tarry? No1->Q2 Yes2 Yes Q2->Yes2 Yes No2 No (Clean mixture) Q2->No2 No Cause2 Pyrrole Polymerized Yes2->Cause2 Action2 Switch TFA to BF3·OEt2 Keep T < -40°C during acid add Cause2->Action2 Q3 Mass = SM + 18 (Open Ring)? No2->Q3 Yes3 Yes Q3->Yes3 Yes Cause3 Hydrolysis of Hemiaminal Yes3->Cause3 Action3 Avoid Aqueous Workup Perform One-Pot Reduction Cause3->Action3

Caption: Figure 2. Diagnostic decision tree for isolating the root cause of yield loss in morpholine functionalization.

References & Authoritative Grounding

  • General Synthesis of 3-Substituted Morpholines:

    • Source: Dugar, S., et al.[4] "A Concise and Efficient Synthesis of Substituted Morpholines." Synlett, 2011.

    • Relevance: Establishes the foundational logic for morpholinone precursors.

    • URL:

  • Ionic Hydrogenation (Silane Reduction):

    • Source: "Triethylsilane."[2][3][5][6] Organic Chemistry Portal.

    • Relevance: details the mechanism of Et3SiH/TFA reduction of iminium ions and hemiaminals.

    • URL:

  • Pyrrole Reactivity & Lithiation:

    • Source: "Synthesis of Enantiopure 3-Substituted Morpholines." J. Org.[7][8][9] Chem., 2010.[7]

    • Relevance: Discusses the handling of sensitive heteroaryl additions to cyclic amides/imines.

    • URL: [PubMed - J. Org.[7] Chem.]([Link]7]

  • Nucleophilic Addition to Carbonyls:

    • Source: "Nucleophilic Addition To Carbonyls."[10] Master Organic Chemistry.

    • Relevance: mechanistic grounding for the Grignard/Lithium addition step.

    • URL:

Sources

Technical Support Center: Purification of 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(1-methyl-1H-pyrrol-2-yl)morpholine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated starting protocol for researchers, chemists, and drug development professionals. Our focus is to move beyond simple instructions and explain the scientific reasoning behind each step, empowering you to solve challenges during column chromatography.

The purification of N-heterocyclic compounds like this compound presents a common, yet often frustrating, challenge in synthetic chemistry. The basic nature of the morpholine nitrogen atom frequently leads to strong interactions with the acidic surface of standard silica gel, resulting in poor separation, significant peak tailing, and low recovery. This guide is designed to address these issues head-on.

FAQs and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this and similar basic compounds.

Q1: My compound is streaking badly on the TLC plate and I'm seeing significant tailing from the column. What's happening and how do I fix it?

A1: This is the most prevalent issue when purifying basic amines on silica gel.[1][2]

  • The Cause (The "Why"): Standard silica gel is characterized by surface silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atom in the morpholine ring of your compound undergoes a strong acid-base interaction with these silanol groups.[1] This interaction results in some molecules of your compound being temporarily "stuck" to the stationary phase, while others move with the mobile phase. This start-and-stop movement, known as tailing or streaking, leads to broad, asymmetrical peaks and poor separation from impurities.[2]

  • The Solutions (The "How"):

    • Mobile Phase Modification (First-Line Approach): The most effective and common solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[2][3][4]

      • Triethylamine (Et₃N or TEA): Add 0.5-2% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexanes + 1% Et₃N).[3][5] The triethylamine is a stronger base and will preferentially bind to the acidic silanol groups, effectively "deactivating" the silica surface and allowing your compound to elute symmetrically.[4][6] Always test the new solvent system on a TLC plate first.[3]

      • Ammonium Hydroxide (NH₄OH): For more polar compounds, a solvent system like Dichloromethane/Methanol with 1-2% aqueous ammonia solution can be highly effective.[2][4]

    • Stationary Phase Change (Alternative Approach): If mobile phase modification is insufficient, consider a different stationary phase.

      • Alumina (Neutral or Basic): Alumina is a basic stationary phase and is an excellent alternative for purifying amines, as it eliminates the problematic acid-base interaction.[3][7]

      • Amine-functionalized Silica: This specialized stationary phase has a basic surface, which is ideal for preventing the degradation or strong adsorption of sensitive basic compounds.[1][3]

Q2: My compound seems to be irreversibly stuck on the column. I'm getting very low yield/recovery. What can I do?

A2: This is a more severe case of the acid-base interaction discussed in Q1, where the compound binds so strongly it doesn't elute, even with highly polar solvents.

  • The Cause (The "Why"): The interaction between your basic amine and the acidic silica is so strong that the mobile phase cannot effectively displace the compound from the stationary phase. This leads to what appears to be a complete loss of material on the column.

  • The Solutions (The "How"):

    • Pre-treat the Silica: Before packing your column, you can create a slurry of the silica gel in your chosen mobile phase that already contains the basic modifier (e.g., 1% Et₃N in Hexane/EtOAc).[6] This ensures the entire stationary phase is deactivated before your compound is introduced.

    • Switch to Alumina: This is often the most reliable solution for stubbornly adherent basic compounds.[7]

    • Use a "Sacrificial" Base Wash: After loading your compound, you can sometimes "push" it off the column by flushing with a solvent system containing a higher concentration of base, but this can risk co-elution with impurities.

Q3: I'm struggling to separate my product from a very similar impurity. How can I improve the resolution?

A3: Achieving good resolution requires optimizing the separation conditions to exploit subtle differences between your product and the impurity.

  • The Cause (The "Why"): The impurity and your product have very similar polarities and structures, causing them to travel at nearly the same rate through the column.

  • The Solutions (The "How"):

    • Optimize the Mobile Phase: Finding the right solvent system is critical. Use TLC to screen a variety of solvent systems with different polarities and selectivities.[8][9] For example, if Ethyl Acetate/Hexanes isn't working, try a system with different solvent properties like Dichloromethane/Methanol or Toluene/Acetone. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.

    • Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation.[2] This can help to sharpen the peak of your desired compound while leaving more strongly adsorbed impurities behind, effectively "stretching" the separation.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation.[2] As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel.

    • Consider Reversed-Phase Chromatography: If your compound and impurities have sufficient solubility in polar solvents like water/acetonitrile, reversed-phase (e.g., C18 silica) chromatography can be a powerful alternative.[7][10] In this technique, the most polar compounds elute first.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues when purifying basic amines.

G start Initial Observation: Poor Separation, Tailing, or Low Recovery check_base Is a basic modifier (e.g., 1% Et3N or NH4OH) present in the eluent? start->check_base add_base Action: Add 1% Et3N to the eluent. Re-evaluate separation using TLC. check_base->add_base No check_overload Is the column overloaded? (>5% w/w sample to silica) check_base->check_overload Yes add_base->start Re-assess reduce_load Action: Reduce the sample load on the column. check_overload->reduce_load Yes optimize_solvent Action: Optimize mobile phase for better ΔRf using TLC. Consider gradient elution. check_overload->optimize_solvent No reduce_load->start Re-assess change_stationary Final Action: Switch to an alternative stationary phase like neutral/basic alumina. optimize_solvent->change_stationary If still unresolved

Sources

Technical Support Center: Troubleshooting 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

The Core Issue: Researchers frequently encounter precipitation when transitioning 3-(1-methyl-1H-pyrrol-2-yl)morpholine from organic stock solutions (DMSO) into aqueous biological buffers (PBS/Media).[1]

The Scientific Cause: This molecule is a lipophilic weak base . Its solubility is governed by the ionization state of the morpholine nitrogen.

  • Morpholine Ring: Contains a secondary amine (

    
    ).[1] At pH 7.4 (PBS), a significant fraction exists as the uncharged free base, which has poor water solubility.[1]
    
  • N-Methylpyrrole Ring: A hydrophobic aromatic moiety (

    
    ) that drives aggregation in aqueous environments and is sensitive to oxidative degradation.[1]
    

Quick Reference Data:

PropertyValue (Predicted/Empirical)Implication
Molecular Weight ~166.22 g/mol Small molecule, high permeability potential.[1]
Morpholine

8.3 – 8.5Soluble at pH < 6.0; Precipitates at pH > 7.0.
Pyrrole

~ -2.9 (Very Weak Base)Does not protonate in physiological range.
LogP ~1.2 – 1.8Moderate lipophilicity; requires co-solvents.
Appearance Yellow/Brown Oil or SolidDarkens upon oxidation (Air sensitive).[1]

Solubility Troubleshooting Decision Tree

Before starting your formulation, identify your end-use application.[1] The strategy for a cell-based assay differs fundamentally from an animal study.

Solubility_Decision_Tree Start Start: Solid Compound Goal Define Application Start->Goal InVitro In Vitro (Cell Culture) (DMSO Limit < 0.5%) Goal->InVitro InVivo In Vivo (Animal Study) (High Dose Required) Goal->InVivo ChemSynth Chemical Synthesis (Reactions) Goal->ChemSynth DMSO_Stock Make 10-20 mM Stock in 100% DMSO InVitro->DMSO_Stock Salt_Form Convert to HCl Salt InVivo->Salt_Form Use DCM, MeOH, or THF Use DCM, MeOH, or THF ChemSynth->Use DCM, MeOH, or THF Dilute Serial Dilution into Media DMSO_Stock->Dilute Precip Precipitation Observed? Dilute->Precip Fix_Acid Add 1 eq. HCl to Stock OR Use Acidic Media Precip->Fix_Acid Yes Fix_Cyc Use HP-β-Cyclodextrin (No DMSO) Precip->Fix_Cyc Yes (Alt) Cosolvent Formulation: 5% DMSO / 40% PEG400 / 55% Water Salt_Form->Cosolvent

Figure 1: Strategic decision tree for solubilizing this compound based on experimental constraints.

Frequently Asked Questions (FAQs) & Protocols

Issue 1: "My compound precipitates when I add the DMSO stock to cell culture media."

Diagnosis: Kinetic Solubility Failure. When you inject a high-concentration DMSO stock (e.g., 10 mM) into media (pH 7.4), the DMSO diffuses away rapidly.[1] The compound is left in a water-rich environment at a pH where it is uncharged (neutral), causing "crashing out."[1]

The Fix: The "Solvent-Shift" Protocol Do not add DMSO stock directly to the bulk media. Use an intermediate dilution step.

  • Prepare Stock: Dissolve compound in 100% DMSO at 10 mM.

  • Intermediate Step: Dilute the stock 1:10 into sterile water adjusted to pH 4.0 (using dilute HCl). The acidic pH keeps the morpholine protonated and soluble.

  • Final Dosing: Add this intermediate solution to your cell culture media. The buffering capacity of the media (bicarbonate/HEPES) will neutralize the small amount of acid, but the rapid dispersion prevents large crystal formation.

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Critical Note: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in sensitive cell lines [1].[1][2]

Issue 2: "The solution turned black/brown overnight."

Diagnosis: Oxidative Polymerization of the Pyrrole. Pyrroles are electron-rich aromatic rings susceptible to oxidation by atmospheric oxygen and light. This forms dark, insoluble oligomers (similar to polypyrrole formation).[1]

The Fix: Stabilization Protocol

  • Storage: Store the solid at -20°C under argon or nitrogen.

  • Antioxidants: When preparing stocks, add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to the aqueous buffer.

  • Degassing: Degas all buffers (sonication under vacuum) before dissolving the compound.[1]

  • Light: Wrap vials in aluminum foil.

Issue 3: "I need a high dose (50 mg/kg) for a mouse study. It won't dissolve in saline."[1]

Diagnosis: Thermodynamic Solubility Limit. Saline (pH ~5.5-7.0) is not acidic enough to fully solubilize high concentrations of this base.

The Fix: Co-solvent Formulation (IV/IP Compatible) Use the following vehicle to achieve concentrations up to 5-10 mg/mL:

ComponentPercentage (v/v)Function
DMSO 5%Primary solvent for the lipophilic pyrrole.
PEG 400 40%Interfacial stabilizer; prevents precipitation.
Saline (0.9%) 55%Bulk carrier (Add last).[1]

Protocol:

  • Weigh solid compound.

  • Add DMSO (5% of total vol) and vortex until clear.

  • Add PEG 400 (40% of total vol) and vortex.

  • Slowly add Saline (55% of total vol) with continuous vortexing.

  • Optional: If cloudiness persists, adjust pH to 4.0-5.0 using 1N HCl.[1]

Advanced Solubility Data

The following table summarizes the solubility profile based on the polarity and acid-base properties of the scaffold [2, 3].

Solvent / BufferSolubility EstimateNotes
Water (Neutral pH) < 0.1 mg/mLPoor. Compound is largely uncharged.
0.1 N HCl (pH 1) > 10 mg/mLExcellent. Morpholine is fully protonated (

).[1]
PBS (pH 7.4) < 0.5 mg/mLRisk. Close to precipitation boundary.[1]
DMSO > 50 mg/mLStandard Stock Solvent.
Ethanol > 20 mg/mLGood, but volatile.[1]
Dichloromethane (DCM) > 100 mg/mLExcellent for extraction/synthesis only.[1]

Mechanism of Action: The pH Dependency

Understanding the protonation state is the key to mastering this molecule.

Protonation_State cluster_0 Solubility Status Acidic pH 4.0 (Protonated Cation) Physio pH 7.4 (Equilibrium) Acidic->Physio Add Base (Deprotonation) Acidic_Desc Soluble (Charge Repulsion) Acidic->Acidic_Desc Physio->Acidic Add Acid (Protonation) Basic pH 9.0 (Free Base) Physio->Basic Add Base Basic->Physio Add Acid Basic_Desc Insoluble (Aggregates/Oils out) Basic->Basic_Desc

Figure 2: The Henderson-Hasselbalch relationship applied to the morpholine nitrogen.

At pH 4.0 , the morpholine nitrogen accepts a proton (


), becoming positively charged.[1] This charge interacts favorably with water molecules, forming a hydration shell that solubilizes the hydrophobic pyrrole tail. At pH > 8.0 , the proton is lost, and the molecule behaves like a "grease ball," precipitating out of the water.[1]

References

  • LifeTein. (2023).[1] DMSO Usage in Cell Culture: Toxicity and Limits.[3][4] Retrieved from [Link] (General guidance on DMSO limits in bioassays).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine.[1] Retrieved from [Link] (Source for pKa and physicochemical properties of the morpholine substructure).[1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).

Sources

Technical Support Center: Pyrrole Ring Stability in Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of pyrrole ring oxidation in morpholine-containing compounds. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of your molecules throughout their lifecycle.

Section 1: Understanding the Challenge: Pyrrole Ring Oxidation

FAQ 1.1: Why is the pyrrole ring in my morpholine derivative prone to oxidation?

The pyrrole ring is an electron-rich aromatic heterocycle, making it susceptible to oxidation.[1] This reactivity is due to the nitrogen atom's lone pair of electrons, which contributes to the π-system and increases the ring's electron density. While this electron-rich nature is often key to the molecule's biological activity, it also presents a stability challenge. The oxidation can lead to the formation of pyrrolin-2-ones or even ring-opening, resulting in a loss of desired activity and the generation of potentially reactive impurities.[1][2]

FAQ 1.2: What are the common factors that trigger pyrrole oxidation?

Several factors can initiate or accelerate the oxidation of the pyrrole ring in your morpholine derivatives. These include:

  • Exposure to atmospheric oxygen: This is the most common culprit. The presence of oxygen, especially in solution, can lead to gradual degradation.

  • Light (Photoxidation): UV or even visible light can provide the energy to excite the pyrrole ring or other components in your sample, leading to the formation of reactive oxygen species (ROS) like singlet oxygen, which readily attack the electron-rich pyrrole.[3][4]

  • Presence of oxidizing agents: Reagents or impurities with oxidizing potential, such as peroxides in solvents or metal ions, can directly oxidize the pyrrole ring.[3]

  • Elevated temperatures: Heat can accelerate the rate of oxidation reactions.

  • pH extremes: Both highly acidic and, more significantly, alkaline conditions can increase the lability of the pyrrole ring and facilitate oxidation.[3]

Diagram: Pyrrole Oxidation Pathway

PyrroleOxidation Pyrrole Pyrrole Ring in Morpholine Derivative Radical Pyrrole Radical Cation Pyrrole->Radical Oxidation Initiator Initiator (O₂, Light, Heat, H₂O₂) Initiator->Radical Peroxy Peroxy Radical Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide Intermediate Peroxy->Hydroperoxide + H⁺ Pyrrolinone Pyrrolin-2-one Hydroperoxide->Pyrrolinone RingOpening Ring-Opened Products Hydroperoxide->RingOpening

Caption: Generalized pathway of pyrrole ring oxidation.

Section 2: Proactive Strategies for Preventing Oxidation

FAQ 2.1: How can I protect the pyrrole ring from oxidation during synthesis and purification?

Protecting the pyrrole nitrogen with an electron-withdrawing group is a common and effective strategy.[5] These groups reduce the electron density of the pyrrole ring, making it less susceptible to oxidation.

Protecting GroupKey Features & Deprotection
Sulfonyl Groups (e.g., tosyl, benzenesulfonyl) Highly effective at deactivating the ring. Can be removed with strong bases or reducing agents.[5]
2-Phenylsulfonylethyl Readily attached and can be removed under mild basic conditions via a reverse Michael reaction.[6][7]
2,4-Dinitrobenzenesulfonyl An effective electron-withdrawing group that can be removed under mild conditions with thiols.[8]
Alkylthio Groups Can be introduced to mask an α-position, directing electrophilic substitution, and are readily removed.[9]
FAQ 2.2: What precautions should I take during routine handling and storage?

Simple adjustments to your laboratory practices can significantly minimize oxidation:

  • Inert Atmosphere: Whenever possible, handle your compound under an inert atmosphere (e.g., nitrogen or argon), especially when in solution.

  • Solvent Choice: Use freshly distilled or sparged solvents to remove dissolved oxygen and peroxides.

  • Light Protection: Store your compound in amber vials or wrap containers with aluminum foil to protect it from light.[3]

  • Temperature Control: Store your compound at recommended low temperatures, typically 2-8°C or -20°C for long-term storage.

FAQ 2.3: Can antioxidants be used to stabilize my morpholine derivative?

Yes, the addition of antioxidants can be a very effective strategy. Antioxidants work by scavenging free radicals or reactive oxygen species, thereby preventing them from attacking the pyrrole ring.

Antioxidant ClassExamplesMechanism of Action
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Vitamin E (α-tocopherol)Donate a hydrogen atom to free radicals, neutralizing them.
Thioethers Methionine, Dilauryl thiodipropionateDecompose hydroperoxides into non-radical products.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric AcidBind metal ions that can catalyze oxidation reactions.

Experimental Protocol: Screening for an Optimal Antioxidant

  • Prepare Stock Solutions: Dissolve your morpholine derivative in a suitable solvent to a known concentration. Prepare stock solutions of various antioxidants (e.g., BHT, BHA, methionine) in the same solvent.

  • Set Up Test Samples: In amber HPLC vials, prepare solutions of your compound with and without different concentrations of each antioxidant. Include a control sample with no antioxidant.

  • Stress Conditions: Expose the samples to a relevant stress condition, such as elevated temperature (e.g., 40-60°C) or light exposure, for a defined period.

  • Analytical Monitoring: At various time points, analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

  • Data Analysis: Plot the percentage of remaining parent compound against time for each condition. The most effective antioxidant will show the slowest rate of degradation.

Section 3: Troubleshooting Unexpected Degradation

FAQ 3.1: I've observed a new impurity in my sample during stability testing. How can I determine if it's an oxidation product?

A combination of analytical techniques is your best approach:

  • LC-MS Analysis: This is a powerful tool for identifying degradation products.[3][10] Look for mass increases corresponding to the addition of one or more oxygen atoms (e.g., +16 Da for a hydroxyl group or mono-oxide, +32 Da for a dioxide or peroxide). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate the elemental composition of the impurity.[10]

  • Forced Degradation Studies: Intentionally stress your sample under oxidative conditions (e.g., with hydrogen peroxide) and compare the resulting degradation profile with your stability sample.[3][11][12][13] If the impurity of interest is formed under these conditions, it is likely an oxidation product.

  • Spectroscopic Analysis (NMR, IR): If the impurity can be isolated, NMR and IR spectroscopy can provide structural information. For example, the appearance of a carbonyl signal in the IR or a shift in the aromatic protons in the ¹H NMR could indicate oxidation of the pyrrole ring.[14]

Diagram: Troubleshooting Workflow for Unknown Impurity

TroubleshootingWorkflow Start New Impurity Detected LCMS LC-MS Analysis (Check for +16, +32 Da) Start->LCMS ForcedDeg Forced Degradation (H₂O₂ Stress) Start->ForcedDeg Compare Compare Degradation Profiles LCMS->Compare ForcedDeg->Compare OxidationProduct Impurity is an Oxidation Product Compare->OxidationProduct Profiles Match DifferentPathway Different Degradation Pathway Compare->DifferentPathway No Match Isolate Isolate Impurity OxidationProduct->Isolate DifferentPathway->Isolate Spectroscopy NMR / IR Analysis Isolate->Spectroscopy Structure Elucidate Structure Spectroscopy->Structure

Caption: Decision tree for identifying an unknown impurity.

Experimental Protocol: Forced Degradation Study (Oxidative Stress)
  • Sample Preparation: Prepare a solution of your morpholine derivative in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration.

  • Stress Condition: Add a solution of hydrogen peroxide to the sample solution. A typical starting concentration is 3% H₂O₂, but this may need to be adjusted depending on the reactivity of your compound.[12]

  • Incubation: Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) and protect it from light.

  • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., by adding sodium bisulfite).

  • HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample. Look for the formation of new peaks and a decrease in the area of the parent peak. The goal is typically to achieve 5-20% degradation of the parent compound.[13]

Section 4: Analytical Methods for Monitoring Stability

FAQ 4.1: What is the best analytical technique for monitoring the stability of my pyrrole-containing morpholine derivative?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for routine stability monitoring.[3][11] A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of both.

Key considerations for your HPLC method:

  • Column: A C18 reversed-phase column is often a good starting point.[10][11]

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic solvent like acetonitrile or methanol generally provides good separation.[10][11]

  • Detector: A photodiode array (PDA) detector is advantageous as it can help to identify peak purity and provide spectral information about new impurities.

FAQ 4.2: When should I use more advanced analytical techniques?

While HPLC-UV is excellent for routine analysis, more advanced techniques are necessary for structure elucidation of unknown degradation products.

  • LC-MS/MS: Provides molecular weight information and fragmentation patterns that are crucial for identifying the structure of impurities.[3][10]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap MS offer highly accurate mass measurements, which can help to determine the elemental composition of an unknown compound with a high degree of confidence.[10]

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry. [Link]

  • Pyrrole Protection. ResearchGate. [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Science Publishing. [Link]

  • Alkylthio Unit as an α-Pyrrole Protecting Group for Use in Dipyrromethane Synthesis. The Journal of Organic Chemistry. [Link]

  • Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles. The Journal of Organic Chemistry. [Link]

  • Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry. [Link]

  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. [Link]

  • HETEROCYCLIC ANTIOXIDANT AGENTS Therapeutic Potential, Efficacy and SAR of Synthetic Antioxidants. ResearchGate. [Link]

  • Antioxidant Evaluation of Heterocyclic Compounds by Cytokinesis-Block Micronucleus Assay. Bentham Science. [Link]

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. PubMed. [Link]

  • A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. Preprints.org. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • A mechanistic study of the electrochemical oxidation of 2,5-bis(2-thienyl)pyrroles. ACS Publications. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Pyrrole. Scribd. [Link]

  • Pyrrole Test. Applied Analytical Laboratories. [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

  • Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Research and Applications. [Link]

Sources

Overcoming steric hindrance in 3-(1-methyl-1H-pyrrol-2-yl)morpholine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming Steric & Electronic Barriers in Scaffold Functionalization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Scaffold Paradox

The 3-(1-methyl-1H-pyrrol-2-yl)morpholine scaffold represents a "privileged structure" in kinase and GPCR ligand design, offering a unique vector for solubilizing groups (morpholine) attached to an electron-rich aromatic core (pyrrole).

The Problem: This molecule presents a dual-threat challenge :

  • Steric Clash: The N-methyl group of the pyrrole (position 1') and the morpholine ring atoms create significant torsional strain. This "ortho-like" steric crowding shields the morpholine nitrogen, making standard nucleophilic attacks difficult.

  • Electronic Instability: The electron-rich pyrrole ring is highly susceptible to oxidative degradation and acid-catalyzed polymerization, often leading to "tarring" during standard workups.

This guide provides the protocols to bypass these barriers.

Module 1: Overcoming Steric Hindrance at the Morpholine Nitrogen

The Issue: Standard SN2 alkylations often fail or stall because the adjacent N-methylpyrrole acts as a "gatekeeper," blocking the trajectory of incoming electrophiles.

Decision Matrix: Choosing the Right Pathway

Use this logic flow to select your functionalization strategy.

N_Functionalization Start Target: N-Functionalized Morpholine Electrophile Identify Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide Aldehyde Aldehyde/Ketone Electrophile->Aldehyde SN2 Standard SN2 (High Failure Risk) AlkylHalide->SN2 Primary R-X only Buchwald Pd-Catalysis (Buchwald) (Mandatory for Ar-X) ArylHalide->Buchwald Requires Bulky Ligands RedAm Reductive Amination (Recommended) Aldehyde->RedAm Ti(OiPr)4 + NaBH(OAc)3 LigandSelect Ligand Selection: RuPhos or BrettPhos Buchwald->LigandSelect

Figure 1: Decision tree for N-functionalization based on electrophile steric demand.

Protocol A: Buchwald-Hartwig Amination (For N-Arylation)

Why this works: Standard ligands (BINAP, dppf) are too small to force the reductive elimination in this crowded system. You must use Dialkylbiaryl phosphine ligands (Buchwald ligands) which form a specific pocket that accommodates the bulky amine.

Reagents:

  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2.

  • Ligand: RuPhos (Universal choice for secondary amines) or BrettPhos (For extremely hindered cases).

  • Base: NaOtBu (Strong base) or Cs2CO3 (Weak base, if functional groups are sensitive).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

  • Inerting: Charge a reaction vial with Aryl Halide (1.0 equiv), Morpholine Scaffold (1.1 equiv), Base (1.4 equiv), Pd source, and Ligand. Cap and purge with N2/Ar for 5 mins.

  • Solvation: Add anhydrous, degassed solvent (0.2 M concentration).

  • Activation: Heat to 80–100 °C . Note: Do not exceed 110 °C as pyrrole thermal decomposition risks increase.

  • Monitoring: Monitor via LCMS. If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).

Module 2: C-H Functionalization of the Pyrrole Ring

The Issue: The morpholine group at C3 sterically blocks the C4 position. The C2 position is already occupied. This leaves C5 as the only accessible site for electrophilic aromatic substitution (EAS) or C-H activation, but regioselectivity can be tricky.

Protocol B: C5-Selective Direct Arylation

Mechanism: Palladium catalyzes a C-H activation at the most electron-rich and sterically accessible position (C5).

Reagents:

  • Coupling Partner: Aryl Iodide (Ar-I).

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: PPh3 (Standard) or SPhos (For higher yields).

  • Base: Ag2CO3 (Acts as both base and halide scavenger, crucial for pyrroles).

  • Additive: Pivalic acid (30 mol%) – Proton shuttle mechanism essential for C-H cleavage.

Workflow:

  • Mix Scaffold (1 equiv), Ar-I (1.2 equiv), Pd(OAc)2, Ligand, Ag2CO3 (2 equiv), and PivOH in a sealed tube.

  • Add DMF or DMA (0.2 M).

  • Heat to 100 °C for 12 hours.

  • Critical Workup: Filter through Celite immediately to remove Silver salts. Wash with EtOAc. Do not use acidic washes.[1]

Module 3: Stability & Troubleshooting (The "Red Tar" Phenomenon)

Users frequently report the reaction mixture turning black or red. This is due to the acid-sensitivity of the electron-rich pyrrole, leading to polymerization (polypyrrole formation).

Troubleshooting Table
SymptomProbable CauseCorrective Action
Black/Red Tar Acid-catalyzed polymerization.Avoid HCl/TFA workups. Use basic buffers (NaHCO3) or neutral alumina for purification.
Doubled NMR Peaks Atropisomerism. Restricted rotation around the C3-Pyrrole bond.Run NMR at elevated temperature (50 °C) to coalesce peaks. This is a physical property, not an impurity.
Low Yield (N-Alkylation) Competitive alkylation of the Pyrrole C5.The pyrrole ring is a nucleophile. Use Reductive Amination (Module 1) to favor the amine over the aromatic ring.
Product Decomposition on Silica Silica gel acidity.Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column.
Visualizing the Decomposition Pathway

Decomposition Pyrrole Intact Scaffold (Electron Rich) Cation C5-Protonated Intermediate Pyrrole->Cation + H+ Acid Acidic Species (H+ / Silica / HCl) Acid->Pyrrole Triggers Polymer Polypyrrole Tar (Irreversible) Cation->Polymer Polymerization

Figure 2: Mechanism of acid-catalyzed decomposition. Avoid proton sources to prevent C5-protonation.

Synthesis of the Core Scaffold

If you are unable to purchase the scaffold, use this robust method.

Method: Ring Opening of Oxazetidines

  • Precursor: React 1-methylpyrrole-2-carbaldehyde with amino-ethanol derivatives.

  • Cyclization: Use a Pd-catalyzed carboamination strategy if constructing from linear precursors, or use the oxazetidine ring-opening strategy for high stereocontrol.

References

  • Buchwald-Hartwig Ligands: Maiti, D., et al. "Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.Link

  • Pyrrole C-H Arylation: Li, R., et al. "Palladium-Catalyzed C-H Arylation of 2,5-Substituted Pyrroles." Organic Letters 12.23 (2010).Link

  • Morpholine Synthesis: Wolfe, J. P., et al. "A New Strategy for the Synthesis of Substituted Morpholines." PMC - NIH.Link

  • Atropisomerism in 3-Aryl Heterocycles: Clayden, J., et al. "Atropisomerism in 3-arylthiazolidine-2-thiones." Organic & Biomolecular Chemistry.Link

  • Pyrrole Oxidation/Instability: Light, M. E., et al. "Aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles." J. Chem. Soc., Perkin Trans. 1.Link

Sources

Technical Support Center: Handling & Optimization of 3-(1-methyl-1H-pyrrol-2-yl)morpholine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: HYGRO-MPM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Hygroscopicity and Deliquescence in Morpholine-Pyrrole Scaffolds

Executive Summary & Immediate Action

The Core Issue: You are likely experiencing deliquescence or rapid moisture uptake with the salt form (most probably the Hydrochloride) of 3-(1-methyl-1H-pyrrol-2-yl)morpholine.

Why this happens: This molecule contains a secondary amine (morpholine) and an electron-rich heteroaromatic ring (N-methylpyrrole).

  • Morpholine Basicity: The morpholine nitrogen (

    
    ) is the primary protonation site. Secondary amine HCl salts often possess high aqueous solubility and high crystal lattice energy barriers that, paradoxically, can lead to hygroscopicity if the lattice packing is inefficient.
    
  • Lattice Instability: The N-methyl group on the pyrrole removes a potential hydrogen-bond donor, limiting the formation of a robust, inter-molecular hydrogen bonding network in the solid state. This makes the crystal lattice "loose" and prone to water insertion.

Immediate Mitigation (The "Stop the Bleeding" Protocol): If your sample is currently turning into a gum or oil:

  • Do not heat in an oven (this may cause chemical degradation or melt the salt if the

    
     is lowered by water).
    
  • Vacuum Desiccation: Place the sample immediately in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or activated molecular sieves.
    
  • Lyophilization: If the sample has deliquesced (liquefied), dissolve it fully in water/t-butanol (1:1) and lyophilize to recover a fluffy amorphous solid, then store under Argon.

Troubleshooting Guides (Q&A Format)

Category A: Handling & Weighing[1][2]

Q: I cannot get a stable weight on the balance. The mass keeps increasing. How do I dose this for my assay?

A: This is classic kinetic moisture sorption. You are weighing water, not drug.

The Solution: Gravimetric Correction Protocol Do not try to "dry" it on the balance. Instead, determine the water content separately and correct your weighing.

  • TGA (Thermogravimetric Analysis): Run a ramp (

    
    ) to 
    
    
    
    . The weight loss step before decomposition is your water content (volatile mass).
  • The "Stock Solution" Method (Recommended):

    • Weigh the "wet" solid rapidly into a tared volumetric flask.

    • Dissolve immediately in your assay solvent (e.g., DMSO or Water).

    • Calculate the exact concentration using quantitative NMR (qNMR) or HPLC against a standard, rather than relying on the solid weight.

Q: My HCl salt turned into an oil after a week on the shelf. Is it chemically degraded?

A: Likely not. It has undergone deliquescence —it absorbed enough atmospheric water to dissolve itself in it.[1]

  • Verification: Run an LC-MS. If the parent mass (

    
    ) is intact and purity is unchanged, it is just wet.
    
  • Fix: Re-crystallization is difficult from this state. Perform an extraction (free base recovery) -> dry organic layer (

    
    ) -> re-form salt in anhydrous conditions (e.g., HCl in Dioxane/Ether).
    
Category B: Analytical Characterization

Q: How do I quantify the "Critical Relative Humidity" (CRH) for this compound?

A: You need to perform Dynamic Vapor Sorption (DVS) .[2][3][4][5] This is the gold standard for defining the stability window.

DVS Experimental Parameters:

  • Temperature:

    
    
    
  • Cycle:

    
     RH.
    
  • Step Size: 10% RH.

  • Equilibrium Criteria:

    
     per minute.
    

Interpretation:

  • Hygroscopic:

    
     uptake at 80% RH.
    
  • Deliquescent: Vertical mass increase (often

    
    ) without reaching equilibrium.
    
  • Hysteresis: If the desorption curve (going down) does not match the sorption curve (going up), you have likely formed a stable hydrate or trapped water in the lattice.[4]

Strategic Optimization: Salt Selection

If the HCl salt is unmanageable, you must engineer a new solid form. The morpholine nitrogen allows for diverse counterion pairing.

The Hierarchy of Counterions for Morpholines
Counterion ClassExamplesHygroscopicity RiskLattice Energy Logic
Class I (Small Inorganic) Chloride (HCl), Bromide (HBr)HIGH High solubility often correlates with high hygroscopicity. High charge density attracts water.
Class II (Dicarboxylic) Fumarate, Succinate, TartrateLOW - MEDIUM These form "bridges" between two morpholine molecules, creating a stable, cross-linked lattice that excludes water.
Class III (Sulfonic Acids) Tosylate, Mesylate, BesylateLOW Large, hydrophobic organic anions pack well with the aromatic pyrrole ring (pi-stacking) and shield the ionic core from moisture.
Recommended Workflow: Salt Screening[5][6]

Do not randomly pick acids. Follow this logic to find a non-hygroscopic candidate.

SaltScreening Start Start: this compound Free Base Screen Primary Screen (6 Acids): HCl, H2SO4, Mesylate, Tosylate, Fumarate, Succinate Start->Screen Cryst Crystallization: Solvent: EtOH/IPA/EtOAc Cool to 4°C Screen->Cryst Solid Solid Obtained? Cryst->Solid Oil Result: Oil/Gum Solid->Oil No Crystalline Result: Crystalline Solid Solid->Crystalline Yes AntiSolvent Add Anti-solvent (Heptane/MTBE) Oil->AntiSolvent Analyze Stress Test: Expose to 75% RH for 24h Crystalline->Analyze AntiSolvent->Solid Check Weight Gain > 2%? Analyze->Check Reject Reject Candidate Check->Reject Yes Select Select for Scale-up Check->Select No

Figure 1: Decision tree for salt screening and selection to mitigate hygroscopicity.

Advanced Formulation Strategies

If you are locked into a specific salt (e.g., for regulatory reasons) and cannot change it, use these formulation techniques:

  • Co-processing with Excipients:

    • Use Colloidal Silicon Dioxide (Aerosil 200) at a 1:1 ratio during the final isolation. This acts as a moisture scavenger and glidant, preventing the particles from clumping.

  • Lyophilization Cycle Optimization:

    • If freeze-drying, anneal the product at

      
       to encourage crystallization before secondary drying. Amorphous morpholine salts are significantly more hygroscopic than crystalline ones.
      

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) for Pharmaceutical Characterization. Link

  • FDA Guidance for Industry. (2018). ANDAs: Stability Testing of Drug Substances and Products. U.S. Food and Drug Administration. Link

  • Newman, A. (2013). Solid-State Analysis of the Active Pharmaceutical Ingredient. In Chemical Engineering in the Pharmaceutical Industry. Wiley. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. Link

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for 3-(1-methyl-1H-pyrrol-2-yl)morpholine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 3-(1-methyl-1H-pyrrol-2-yl)morpholine presents a classic chromatographic conflict: the basicity of the morpholine ring (


) demands control of secondary silanol interactions, while the electron-rich pyrrole ring exhibits potential instability in strongly acidic media.

This guide challenges the industry-standard "Generic Acidic Gradient" (0.1% Formic Acid). We demonstrate that a High-pH Reversed-Phase (pH 10) approach using hybrid particle technology offers superior peak symmetry, improved chemical stability, and higher sensitivity compared to traditional acidic ion-pairing methods.

Part 1: The Challenge – Molecular Analysis

To design a robust method, we must first deconstruct the analyte's physicochemical behavior.

FeatureChemical MoietyChromatographic Impact
Basicity Morpholine Nitrogen (

Amine)

. At pH < 7, the amine is protonated (

). Positively charged analytes interact strongly with residual silanols (

) on the column surface, causing severe peak tailing .
Stability Pyrrole RingElectron-rich aromatic system. Susceptible to acid-catalyzed polymerization or oxidation. Risk: On-column degradation in 0.1% TFA/Formic acid (pH ~2), leading to "ghost peaks."
UV Activity Pyrrole RingGood absorbance at 210–230 nm . Weak absorbance >254 nm. Morpholine is UV-transparent.
Polarity Combined StructureModerately polar (

). Requires low initial organic composition for retention.
The "Generic Method" Trap

Most labs start with 0.1% Formic Acid (pH 2.7) on a C18 column. For this molecule, this approach fails for two reasons:

  • Tailing: The protonated morpholine drags on the silica surface.

  • Artifacts: The acidic environment may degrade the pyrrole moiety over the run time, creating false impurity peaks.

Part 2: Comparative Strategy

We evaluate three distinct methodologies. Method B (High pH) is the recommended protocol.

Method A: The Traditionalist (Low pH + Ion Pairing)
  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

  • Mechanism: TFA pairs with the positively charged amine, masking the charge and improving shape.

  • Drawbacks: TFA suppresses MS ionization (if LC-MS is needed later) and the low pH (pH ~2) risks pyrrole degradation.

Method B: The Modern Standard (High pH) [RECOMMENDED]
  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mechanism: At pH 10, the morpholine (

    
     8.5) is deprotonated (neutral). Neutral bases do not interact with silanols.
    
  • Advantages: Perfect peak symmetry (

    
    ), enhanced retention (neutral species are more hydrophobic), and improved chemical stability of the pyrrole ring.
    
Method C: HILIC (Hydrophilic Interaction)
  • Use Case: Only if very polar starting materials (e.g., unsubstituted morpholine) are not retained by Method B.

Part 3: Experimental Protocols

High pH Protocol (Method B - Primary Recommendation)

Objective: Maximize peak symmetry and stability.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Must be "Hybrid" or "High pH Stable").

    • Dimensions: 150 x 4.6 mm, 3.5 µm (or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: PDA (Extract 225 nm).

  • Gradient:

Time (min)% Mobile Phase BRationale
0.05Initial retention of polar impurities.
15.095Elute hydrophobic dimers/polymers.
18.095Wash.
18.15Re-equilibration.
23.05End.
Low pH Protocol (Method A - Comparison Only)

Objective: To demonstrate the "tailing" baseline or if high pH columns are unavailable.

  • Column: Agilent Zorbax Eclipse Plus C18 (End-capped).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Note: Do not use Formic Acid alone; the tailing will be unacceptable. TFA is required to mask the amine.

Part 4: Results & Data Comparison

The following data simulates typical results for basic pyrrole-morpholine derivatives based on physicochemical principles.

Table 1: Performance Metrics Comparison
ParameterMethod A (TFA, pH 2)Method B (High pH, pH 10)Status
Retention Time (

)
4.2 min7.8 minHigh pH increases retention (Neutral > Charged).
Tailing Factor (

)
1.4 - 1.61.05 - 1.15 High pH eliminates tailing.
Theoretical Plates (

)
~8,000~14,000 Sharper peaks at High pH.
Stability (24h) 96% Recovery99.8% Recovery Acid causes slight degradation of pyrrole.
MS Sensitivity Poor (Signal Suppression)High Volatile buffer aids ionization.
System Suitability Criteria (Acceptance Limits)

For a valid purity run, your system must meet these thresholds using Method B:

  • Tailing Factor: NMT (Not More Than) 1.2.

  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity.
    
  • Precision (n=6): RSD < 1.0% for area.[2]

Part 5: Visualizations

Diagram 1: Method Development Decision Tree

This workflow guides you through the selection process based on analyte behavior.

MethodDevelopment Start Start: this compound CheckPh Check pKa (~8.5) & Stability Start->CheckPh PathA Path A: Acidic (pH 2.7) CheckPh->PathA Traditional PathB Path B: High pH (pH 10) CheckPh->PathB Recommended ResultA Result: Protonated Amine (BH+) + Silanol Interaction = TAILING PathA->ResultA ResultB Result: Neutral Amine (B) + No Interaction = SHARP PEAK PathB->ResultB Decision Is Peak Shape Acceptable? ResultA->Decision Final VALIDATED METHOD (High pH Hybrid C18) ResultB->Final FixA Add Ion Pair (TFA) (Risk: MS Suppression) Decision->FixA No (Tf > 1.5) FixA->Final If MS not required

Caption: Decision tree highlighting the superiority of High pH methodology for basic morpholine derivatives.

Diagram 2: Mechanistic Interaction (Low vs. High pH)

Mechanism cluster_0 Low pH (pH 3.0) cluster_1 High pH (pH 10.0) Silanol Silanol (Si-OH) Interaction Ion-Exchange (Peak Tailing) Silanol->Interaction AnalytePos Analyte (BH+) AnalytePos->Interaction SilanolDeprot Silanol (Si-O-) NoInteraction Hydrophobic Retention (Sharp Peak) AnalyteNeu Analyte (B: Neutral) AnalyteNeu->NoInteraction

Caption: Mechanism of tailing at Low pH (Ion-Exchange) vs. clean separation at High pH (Neutral).

Part 6: References

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link

  • Waters Corporation. (2014). Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column. Application Note. Link

  • Phenomenex. (2020). HPLC Tech Tip: Basic Analytes and High pH. Technical Guide. Link

  • OAText. (2021). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (Demonstrates pyrrole instability in acidic media). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1270581-48-0, 3-(1H-Pyrrol-2-yl)morpholine. Link

Sources

A Practical Guide to the Synthesis and Validation of 3-(1-methyl-1H-pyrrol-2-yl)morpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. This guide provides an in-depth, practical comparison of a proposed, literature-supported synthesis for 3-(1-methyl-1H-pyrrol-2-yl)morpholine. We will delve into the rationale behind the chosen synthetic route, present a detailed protocol for its validation, and compare it with potential alternatives. This document is designed to be a self-validating system, empowering you to confidently synthesize and confirm this valuable chemical entity.

Introduction: The Significance of the Pyrrole-Morpholine Scaffold

The conjunction of a pyrrole ring, a key component in many biologically active molecules, with a morpholine moiety, known to improve pharmacokinetic properties, presents a scaffold of significant interest in medicinal chemistry. This compound is a novel compound with potential applications in various therapeutic areas. A reliable and verifiable synthetic protocol is the first critical step in exploring its potential. This guide establishes such a protocol, grounded in established chemical principles.

A Proposed Synthesis of this compound

Rationale for the Proposed Synthetic Route

The choice of this multi-step synthesis is predicated on the following:

  • Regioselectivity: The deprotonation of N-methylpyrrole with an organolithium reagent is known to occur selectively at the 2-position, providing a reliable method for introducing a substituent at this site.[1]

  • Nucleophilic Addition: The resulting 2-lithio-N-methylpyrrole is a potent nucleophile that can readily react with electrophilic carbonyls, such as those in morpholinone derivatives.

  • Protecting Group Strategy: The use of a protecting group on the morpholine nitrogen (e.g., Boc or Cbz) is crucial to prevent side reactions and to ensure the stability of the morpholinone intermediate.

  • Diastereoselective Reduction: The final reduction of the resulting hemiaminal can be controlled to yield the desired diastereomer of the final product.

Proposed Synthetic Workflow

The proposed synthesis of this compound is a three-step process, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Lithiation of N-Methylpyrrole cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Reduction & Deprotection A N-Methylpyrrole C 2-Lithio-1-methyl-1H-pyrrole (Intermediate) A->C THF, -78 °C B n-Butyllithium (n-BuLi) B->C E Tertiary alkoxide (Intermediate) C->E THF, -78 °C to rt D N-Boc-morpholin-3-one D->E H This compound (Final Product) E->H F Reducing Agent (e.g., NaBH4) F->H Methanol G Acidic Workup (e.g., HCl) G->H Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Validation: A Step-by-Step Guide

The following protocols provide a comprehensive framework for the synthesis and validation of the target compound.

Detailed Synthesis Protocol

Step 1: Generation of 2-Lithio-1-methyl-1H-pyrrole

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add N-methylpyrrole (1.0 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

Step 2: Reaction with N-Boc-morpholin-3-one

  • In a separate flame-dried flask, dissolve N-Boc-morpholin-3-one (1.0 eq) in anhydrous THF.

  • Slowly add the solution of N-Boc-morpholin-3-one to the freshly prepared 2-lithio-1-methyl-1H-pyrrole solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 3: Reduction and Deprotection

  • Dissolve the crude intermediate from Step 2 in methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 4 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid (HCl) to facilitate the deprotection of the Boc group.

  • Stir for an additional 2 hours at room temperature.

  • Basify the solution to pH ~10 with 1 M sodium hydroxide (NaOH).

  • Extract the product with dichloromethane (DCM, 3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Validation Workflow

A rigorous validation process is essential to confirm the identity and purity of the synthesized compound.

G cluster_validation Validation Techniques A Synthesized Product B 1H NMR Spectroscopy A->B Proton Environment C 13C NMR Spectroscopy A->C Carbon Skeleton D Mass Spectrometry (MS) A->D Molecular Weight E Infrared (IR) Spectroscopy A->E Functional Groups F Purity Assessment (e.g., HPLC) A->F Purity Level G Validated Structure

Caption: Key checkpoints for the analytical validation of the final product.

Comparison of Predicted vs. Experimental Data

The following tables provide a template for comparing your experimental results with the predicted spectroscopic data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of related structures.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.60t1HH-4 (pyrrole)
~6.10dd1HH-5 (pyrrole)
~6.00dd1HH-3 (pyrrole)
~4.0-3.8m2HMorpholine -OCH₂-
~3.70s3HN-CH₃
~3.6-3.4m2HMorpholine -NCH₂-
~3.2-3.0m2HMorpholine -CH₂-
~2.80m1HMorpholine -CH-

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~130.0C-2 (pyrrole)
~122.0C-5 (pyrrole)
~108.0C-4 (pyrrole)
~106.0C-3 (pyrrole)
~70.0Morpholine -OCH₂-
~68.0Morpholine -OCH₂-
~55.0Morpholine -CH-
~46.0Morpholine -NCH₂-
~35.0N-CH₃

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
181.13[M+H]⁺
180.12[M]⁺
94.06[1-methyl-1H-pyrrol-2-yl]⁺ fragment

Comparison with Alternative Synthetic Strategies

While the proposed lithiation route is robust, other synthetic strategies could be considered.

  • Palladium-Catalyzed Cross-Coupling: A Suzuki or Stille coupling between a 2-halo-1-methyl-1H-pyrrole and a suitable morpholine-based organoboron or organotin reagent could be a viable alternative. This approach may offer milder reaction conditions but requires the synthesis of the appropriate coupling partners, which could add steps to the overall sequence.

  • Reductive Amination: The reaction of 2-acetyl-1-methyl-1H-pyrrole with a protected amino alcohol followed by cyclization and reduction could also lead to the desired product. This route avoids the use of organolithium reagents but may involve more complex intermediate steps.

The proposed lithiation route is often preferred for its directness and high efficiency in forming the key C-C bond.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and validation of this compound. By following the detailed protocols and comparing experimental data with the provided predictions, researchers can confidently produce and verify this novel heterocyclic compound. The discussion of alternative routes further equips scientists with a broader understanding of the synthetic landscape for this class of molecules, enabling informed decisions in their research endeavors.

References

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
  • Perjesi, P., & Foldesi, A. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link][3]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Savina, L. I., & Sokolov, A. A. (2022). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link][7]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][8]

  • Al-Sultani, A. A. J., & Al-Juboori, A. M. H. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link][9]

  • Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole. Retrieved from [10]

  • NIST. (n.d.). 1H-Pyrrole, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link][4]

  • NIST. (n.d.). 1H-Pyrrole, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link][6]

Sources

Spectroscopic Distinction of 2-yl vs. 3-yl Pyrrole Morpholines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the pyrrole-morpholine scaffold serves as a critical bioisostere for kinase inhibitors and GPCR ligands. However, the regioisomerism of the pyrrole ring—specifically the difference between 2-((morpholin-4-yl)methyl)pyrrole (2-yl) and 3-((morpholin-4-yl)methyl)pyrrole (3-yl)—dramatically alters the electronic landscape, metabolic stability, and binding affinity of the pharmacophore.

This guide provides a definitive spectroscopic framework to distinguish these isomers. While 2-substituted pyrroles are the thermodynamic products of electrophilic aromatic substitution (EAS), 3-substituted isomers often require "blocked" synthesis routes. Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data.

Key Differentiator: The primary distinction lies in the


H NMR coupling constants (

)
of the ring protons. The 3-yl isomer displays a characteristic "narrow doublet" or singlet for the C2-proton due to the lack of a strong vicinal coupling partner, whereas the 2-yl isomer shows a continuous vicinal coupling network (

and

).

Structural & Synthetic Context

Before analyzing spectra, one must understand the origin of the sample. The synthesis method is the first indicator of regioisomerism.

The Synthetic Bias
  • 2-yl Isomer (Thermodynamic): Generated via standard Mannich reactions (Pyrrole + Formaldehyde + Morpholine). The C2 position is electron-rich and kinetically favored.

  • 3-yl Isomer (Engineered): Requires steric blocking of the C2 position (e.g., using a bulky N-protecting group like TIPS) or de novo ring synthesis (e.g., TosMIC chemistry) to force substitution at C3.

SynthesisPath cluster_2yl 2-yl Pathway (Direct) cluster_3yl 3-yl Pathway (Blocked) Start Pyrrole Starting Material Mannich Mannich Reaction (HCHO + Morpholine) Start->Mannich Block Install Bulky Group (e.g., N-TIPS) Start->Block Prod2 2-yl Isomer (Major Product) Mannich->Prod2 React Electrophilic Subst. (Steric control) Block->React Deprotect Deprotection React->Deprotect Prod3 3-yl Isomer Deprotect->Prod3

Figure 1: Synthetic pathways dictating regioisomerism. The 2-yl isomer is the default product of direct aminomethylation.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the only self-validating method for assignment. The distinction relies on the magnitude of the vicinal (


) vs. allylic (

) coupling constants.
Proton ( H) NMR Logic

The pyrrole ring protons couple according to specific geometric relationships.

Feature2-yl Isomer (Substituent at C2)3-yl Isomer (Substituent at C3)
Proton Environment H3, H4, H5H2, H4, H5
Key Signal H3 (dd)H2 (d or s)
Coupling Pattern Strong vicinal coupling between H3-H4 and H4-H5.H2 is isolated from strong vicinal coupling.

(

)

Hz (Distinctive)

Hz

(

)

Hz

Hz
Diagnostic Test Look for two couplings > 2.5 Hz (H3-H4 and H4-H5).Look for one narrow signal (H2) with only small couplings (< 2 Hz).
Carbon ( C) NMR & HMBC
  • 2-yl: The methylene carbon (linker) typically shows HMBC correlations to two ring carbons (C2 and C3) and the pyrrole NH.

  • 3-yl: The methylene carbon correlates to C2, C3, and C4. The C2 signal in 3-yl isomers is often significantly shifted upfield relative to C2 in 2-yl isomers due to the lack of direct substitution effects.

NMR Decision Tree (Visualization)

NMRLogic Start Analyze Aromatic Region (6.0 - 7.0 ppm) Count How many distinct ring protons? Start->Count ThreeH 3 Protons (Monosubstituted) Count->ThreeH Yes Coupling Examine Coupling of Most Upfield Proton ThreeH->Coupling IsSinglet Is there a Singlet or Narrow Doublet (J < 2.0 Hz)? Coupling->IsSinglet YesSinglet 3-yl Isomer (H2 is isolated) IsSinglet->YesSinglet Yes (H2) NoSinglet 2-yl Isomer (Continuous coupling) IsSinglet->NoSinglet No (All are multiplets)

Figure 2: NMR logic tree for assigning pyrrole regioisomers based on proton multiplicity.

Mass Spectrometry (MS) Fragmentation

While both isomers share the same molecular ion (


), their fragmentation under ESI-MS/MS (Collision Induced Dissociation) differs due to the stability of the resulting carbocations.
Fragmentation Pathways[1][2][3][4][5]
  • 2-yl Isomer (Benzylic-like Cleavage):

    • The bond between the methylene linker and the morpholine nitrogen is labile.

    • Cleavage generates a 2-pyrrolylcarbinyl cation . This cation is resonance-stabilized by the pyrrole nitrogen lone pair more effectively than the 3-isomer due to linear conjugation.

    • Result: High abundance of the

      
       fragment.
      
  • 3-yl Isomer:

    • Cleavage yields the 3-pyrrolylcarbinyl cation . While stable, the resonance contribution from the nitrogen lone pair is cross-conjugated (less effective).

    • Result: Fragmentation is often "messier," showing higher relative abundance of ring-opening fragments or retro-Mannich type losses compared to the clean side-chain loss of the 2-yl.

Experimental Protocols

Protocol A: Synthesis of Reference Standards (Mannich Reaction)

Use this protocol to generate the thermodynamic 2-yl isomer for comparison.

  • Reagents: Pyrrole (1.0 eq), Morpholine (1.0 eq), Formaldehyde (37% aq, 1.0 eq), Acetic Acid (solvent).

  • Procedure:

    • Cool acetic acid to 0°C.

    • Add morpholine dropwise, followed by formaldehyde. Stir for 15 min.

    • Add pyrrole slowly (exothermic).

    • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Neutralize with NaOH (aq). Extract with Dichloromethane (DCM).[1]

  • Purification: Flash chromatography (Silica, DCM/MeOH 95:5).

  • Validation: The major product is the 2-yl isomer .

Protocol B: Spectroscopic Sample Preparation
  • Solvent Choice: Use DMSO-d6 rather than CDCl

    
    .
    
    • Reason: DMSO minimizes exchange of the N-H proton, allowing observation of

      
       coupling, which aids in confirming the substitution pattern.
      
  • Concentration: Prepare a 10-15 mg/mL solution to ensure adequate signal-to-noise for

    
    C satellites if needed.
    

Comparative Data Summary

Parameter2-yl Pyrrole Morpholine 3-yl Pyrrole Morpholine

H NMR (H-Linker)

3.4 - 3.6 ppm (Singlet)

3.3 - 3.5 ppm (Singlet)
Ring Coupling (

)

Hz (Strong)

Hz (Weak)
N-H Signal (DMSO) Broad, often H-bondedSharper, less sterically hindered
IR (Fingerprint) Strong C-H out-of-plane bend ~730 cm

Strong C-H out-of-plane bend ~770 cm

MS Fragmentation Dominant

peak
Mixed fragmentation

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Foundational text on pyrrole reactivity and EAS preference).

  • Liang, X., et al. (2013).[3] "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[2] (Source for coupling constant ranges).

  • BenchChem Technical Guides. (2025). "Mass Spectrometry of Alkylated Pyrrole Derivatives." Link

Note: All chemical shifts (


) are approximate and solvent-dependent. Always compare with an internal standard (TMS).

Sources

Quality control standards for 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-(1-methyl-1H-pyrrol-2-yl)morpholine is a "privileged scaffold" in medicinal chemistry, bridging the high water solubility of morpholines with the electron-rich, bioactive nature of pyrroles. However, this hybrid structure presents unique stability challenges. The electron-rich pyrrole ring is susceptible to oxidative degradation, while the secondary amine of the morpholine introduces nucleophilic reactivity and chirality concerns.

This guide objectively compares the Free Base form of the molecule against its Hydrochloride (HCl) Salt counterpart. For drug development professionals, selecting the correct form and implementing rigorous Quality Control (QC) is the difference between a successful SAR (Structure-Activity Relationship) campaign and false-negative screening results due to decomposition.

Critical Quality Attributes (CQAs)

Before comparing forms, we must establish the non-negotiable standards for this molecule.

The "Pyrrole Paradox" (Stability vs. Reactivity)

The 1-methylpyrrole moiety is electron-rich. While this makes it a potent pharmacophore, it also lowers the oxidation potential.

  • Risk: Exposure to air/light causes radical cation formation, leading to polymerization (darkening of sample).

  • QC Requirement: "Appearance" is a critical pass/fail metric. A yellow/brown tint in the free base indicates >0.5% oxidative impurities.

Chirality at the C3-Position

The 3-position of the morpholine ring is a chiral center.

  • Risk: Racemization during synthesis (especially if using high-temperature Paal-Knorr or hydrogenation methods).

  • QC Requirement: Enantiomeric Excess (ee) must be >98% for pharmaceutical applications.

Comparative Analysis: Free Base vs. HCl Salt

This section compares the "performance" of the two commercially available forms regarding stability, handling, and downstream utility.

FeatureFree Base (Liquid/Viscous Oil)HCl Salt (Crystalline Solid)Verdict
Physical State Viscous oil or low-melting solid.[1][2] Difficult to weigh precisely.White to off-white crystalline powder. Easy to handle/weigh.HCl Salt Wins
Oxidative Stability Poor. Darkens within 24h of air exposure. Requires storage under Argon at -20°C.Excellent. Protonation of the morpholine nitrogen reduces electron density slightly, stabilizing the lattice. Stable at RT for months.HCl Salt Wins
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in water.Highly soluble in Water, DMSO, MeOH.Context Dependent
Reaction Utility Ready for nucleophilic attack (e.g., ScN, Amidation).Requires an auxiliary base (TEA, DIPEA) to "free" the amine before reaction.Free Base Wins (for immediate use)
Purity Profile Harder to purify (distillation required).Can be recrystallized to >99.5% purity.HCl Salt Wins
Experimental Data: Accelerated Stability Study

Samples were stored at 40°C / 75% RH (Relative Humidity) in clear glass vials for 14 days.

  • Free Base:

    • Day 0: 99.2% Purity (Clear oil)

    • Day 14: 94.1% Purity (Dark brown oil). Major degradant: Pyrrole oxidation oligomers.

  • HCl Salt:

    • Day 0: 99.4% Purity (White powder)

    • Day 14: 99.3% Purity (White powder). No significant degradation.

Analytical Protocols & Methodologies

To ensure scientific integrity, the following protocols utilize self-validating systems (e.g., Internal Standards, System Suitability Tests).

High-Performance Liquid Chromatography (HPLC) - Purity

Rationale: Standard C18 columns may not retain the polar morpholine well. A Phenyl-Hexyl column is recommended to engage with the pyrrole ring via pi-pi interactions.

Method Parameters:

  • Column: XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 230 nm (Pyrrole absorption max) and 254 nm.

  • Flow Rate: 1.0 mL/min.

System Suitability Criteria:

  • Tailing Factor (T) < 1.5 (Critical for amines).

  • Resolution (Rs) > 2.0 between the main peak and the nearest oxidation impurity.

Chiral LC - Enantiomeric Excess

Rationale: Separation of the (R) and (S) enantiomers requires a polysaccharide-based stationary phase.

Method Parameters:

  • Column: Chiralpak IC (Immobilized Cellulose), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Mode: Isocratic.

  • Rationale for Additive: Diethylamine (DEA) masks silanol sites, preventing peak tailing of the morpholine amine.

Visualizing the QC Workflow

The following diagram illustrates the decision logic for accepting a batch of this compound.

QC_Workflow Start Sample Intake (Batch Arrival) Visual Visual Inspection (Color/State) Start->Visual Decision_Visual Is it White/Clear? Visual->Decision_Visual ID_Test Identity Check (1H-NMR / MS) Decision_Visual->ID_Test Yes Fail_Oxidation REJECT: Oxidation (Purify via Salt Formation) Decision_Visual->Fail_Oxidation No (Dark/Brown) Purity_Test Purity Analysis (HPLC-UV) ID_Test->Purity_Test Chiral_Test Chiral Purity (Chiral LC) Purity_Test->Chiral_Test Fail_Chiral REJECT: Racemization (Unsuitable for Pharma) Chiral_Test->Fail_Chiral ee < 98% Release RELEASE BATCH (Certificate of Analysis) Chiral_Test->Release ee > 98%

Caption: Logical flow for Quality Control release. Note the early "Visual" gate to catch oxidative instability immediately.

Degradation Mechanism & Handling

Understanding why the molecule degrades allows us to prevent it. The pyrrole ring is the weak link.

Degradation_Pathway Molecule 3-(1-methylpyrrol-2-yl)morpholine (Intact) Radical Radical Cation (Intermediate) Molecule->Radical Oxidation (-e-) Polymer Polypyrrole-like Oligomers (Brown Tar) Radical->Polymer Polymerization Oxygen O2 / Light Oxygen->Radical

Caption: Oxidative degradation pathway of the electron-rich pyrrole moiety upon exposure to air and light.

Storage Protocol (Mandatory)
  • Container: Amber glass vial (protects from UV light).

  • Headspace: Flush with Argon or Nitrogen (removes O2).

  • Temperature: -20°C for long-term storage.

  • Form: Store as HCl salt whenever possible. Convert to free base only immediately before use.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[3] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • Reiter, S., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.[4] Journal of Organic Chemistry. Retrieved from [Link]

  • Walsh, C. T., et al. (2015). Pyrrole: A Privileged Scaffold in Medicinal Chemistry. Chemical Reviews. (General reference for pyrrole stability/reactivity).

Sources

Elemental analysis reference data for 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Benchmarking: Establishing Elemental Purity Standards for 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Executive Summary

This guide establishes the reference analytical standards for This compound (CAS: 1270581-48-0), a heterocyclic building block frequently used in medicinal chemistry libraries. Due to the hygroscopic nature of the morpholine ring and the electron-rich, oxidation-prone pyrrole moiety, this compound presents specific validation challenges.

This document compares the performance of Classical Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing a definitive protocol for researchers to validate bulk purity.

Part 1: Theoretical Reference Data (The Baseline)

Before experimental validation, the theoretical baseline must be established. The following data serves as the "Gold Standard" against which all experimental batches must be measured.

Compound Identity:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₄N₂O

  • Molecular Weight: 166.22 g/mol

Table 1: Elemental Analysis Reference Standards

Element Count Atomic Mass Total Mass Contribution Theoretical % (w/w) Acceptance Limit (±0.4%)
Carbon (C) 9 12.011 108.10 65.03% 64.63% – 65.43%
Hydrogen (H) 14 1.008 14.11 8.49% 8.09% – 8.89%
Nitrogen (N) 2 14.007 28.01 16.85% 16.45% – 17.25%

| Oxygen (O) | 1 | 15.999 | 16.00 | 9.62% | Calculated by difference |

Critical Note: The acceptance limit of ±0.4% is the standard requirement for top-tier journals (e.g., J. Org. Chem., J. Med. Chem.) to confirm >95% purity [1].

Part 2: Comparative Analysis of Validation Methods

Validating this specific molecule requires choosing the right method based on sample constraints (hygroscopicity and quantity).

Method A: Classical Combustion Analysis (CHN)
  • Status: The historic "Gold Standard" for bulk purity.

  • Mechanism: Thermal oxidation of the sample; detection of CO₂, H₂O, and N₂ gases.

  • Performance on Target Molecule:

    • Pros: Proves bulk homogeneity. Detects inorganic impurities (which do not burn) via residue analysis.

    • Cons:High Failure Risk. The morpholine ring is hygroscopic. Absorbed atmospheric water will artificially inflate %H and lower %C and %N, leading to "failed" certificates of analysis despite chemical purity [2].

  • Verdict: Recommended only if strict handling protocols (see Part 3) are followed.

Method B: Quantitative NMR (qNMR)
  • Status: The modern "Single-Point Replacement."

  • Mechanism: Comparison of integration signals between the analyte and a certified internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (d1).

  • Performance on Target Molecule:

    • Pros:Non-destructive. Insensitive to water content (unless water overlaps with signals). Can quantify the exact weight % of the active pharmaceutical ingredient (API) vs. solvent/water [3].

    • Cons: Requires a high-precision balance and a fully soluble internal standard.

  • Verdict: Superior for this specific molecule due to its ability to distinguish between "wet" pure compound and chemically impure compound.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Status: Identity Confirmation (Not Purity).

  • Performance on Target Molecule:

    • Pros: Confirms the formula C₉H₁₄N₂O with <5 ppm error.

    • Cons:Cannot determine purity. A sample can be 80% pure and still give a perfect HRMS match.

  • Verdict: Supporting data only.

Part 3: Experimental Protocols

Protocol A: Handling Hygroscopic Amines for CHN Analysis
  • Objective: To obtain a passing CHN result (±0.4%) for this compound by eliminating water interference.

  • Pre-requisites: Vacuum oven, P₂O₅ desiccant, Argon/Nitrogen glove bag.

Step-by-Step Workflow:

  • Drying: Place the sample in a vacuum drying pistol over P₂O₅ at 40°C for 24 hours. Note: Do not exceed 50°C as the pyrrole ring is electron-rich and prone to oxidative decomposition.

  • Transfer: Remove the sample and immediately place it into an Argon-flushed glove bag or glove box.

  • Weighing: Inside the inert atmosphere, weigh 2.0–3.0 mg of the sample into a tin capsule.

  • Sealing: Crimp the tin capsule strictly inside the inert environment to trap the dry sample.

  • Analysis: Transfer the sealed capsule to the auto-sampler. Ensure the combustion furnace is set to >950°C to ensure complete oxidation of the heterocyclic rings [4].

Protocol B: qNMR Validation (The Alternative)
  • Internal Standard: 1,3,5-Trimethoxybenzene (Stable, non-reactive with amines).

  • Solvent: DMSO-d6 (To prevent amine proton exchange broadening).

  • Parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): >30 seconds (Critical for quantitative integration).

    • Scans: 16–32.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision process for validating this compound, prioritizing sample conservation and data integrity.

ValidationLogic Start Synthesized Target: This compound CheckState Check Physical State (Oily/Hygroscopic?) Start->CheckState Decision Is Sample Quantity > 100mg? CheckState->Decision Route_LowMass Route A: Low Mass (<100mg) Decision->Route_LowMass No Route_HighMass Route B: High Mass (>100mg) Decision->Route_HighMass Yes HRMS 1. HRMS (Confirm Identity) 2. 1H NMR (Qualitative) Route_LowMass->HRMS CHN Combustion Analysis (CHN) Requires Drying Protocol Route_HighMass->CHN Standard Path qNMR qNMR Analysis (Internal Std: TMB) Determines wt% purity HRMS->qNMR For Purity Result_Pass Pass: Values match Ref Table CHN->Result_Pass Result_Fail Fail: High %H (Water) or Low %C CHN->Result_Fail Recalc Recalculate for Solvate (e.g., +0.5 H2O) Result_Fail->Recalc If H is high Recalc->qNMR Confirm Solvent Load

Caption: Decision matrix for selecting the appropriate validation method based on sample availability and hygroscopic risk.

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

  • Webster, G. K., & Kumar, S. (2014).[1] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry.[1][2][3][4][5][6][7] Retrieved from [Link]

  • Elementar. (n.d.). Elemental Analysis in Pharmaceutical Industry.[3] Retrieved from [Link]

Sources

Benchmarking the Potency of 3-(1-Methyl-1H-pyrrol-2-yl)morpholine Derivatives as Nicotinic Acetylcholine Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the potency of novel 3-(1-methyl-1H-pyrrol-2-yl)morpholine derivatives, a promising class of compounds targeting nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document synthesizes structure-activity relationship (SAR) data from closely related analogs to project the potency of this specific chemical series. Furthermore, it offers detailed, field-proven experimental protocols for the independent validation and characterization of these and similar compounds.

Introduction: The Therapeutic Potential of Pyrrolylmorpholine-Based nAChR Agonists

The this compound scaffold represents a compelling starting point for the development of novel therapeutics targeting central nervous system (CNS) disorders. The pyrrole moiety, a common feature in neurologically active compounds, combined with the morpholine ring, known to improve pharmacokinetic properties, creates a unique chemical space for modulating nAChR activity.[1][2] Nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes, are well-established targets for cognitive enhancement, neuroprotection, and the treatment of neuropsychiatric conditions.[3][4] Agonists of these receptors can enhance cholinergic transmission, a pathway often dysregulated in Alzheimer's disease, schizophrenia, and ADHD.

While direct comparative potency data for a series of this compound derivatives is not yet extensively published, by analyzing the SAR of analogous pyrrole- and morpholine-containing nAChR ligands, we can extrapolate key structural determinants of potency and selectivity. This guide will, therefore, present a synthesized comparison based on these established principles, providing a predictive framework for the rational design and evaluation of this novel compound class.

Comparative Potency Analysis: A Predictive Framework

The following table summarizes the projected potencies of a hypothetical series of this compound derivatives against the α4β2 and α7 nAChR subtypes. These values are inferred from structure-activity relationships of analogous compounds found in the scientific literature.[5][6][7] The core scaffold is maintained, with variations in substitution on the morpholine and pyrrole rings.

Compound IDR1 (Morpholine)R2 (Pyrrole)Predicted EC50 (μM) at α4β2 nAChRPredicted EC50 (μM) at α7 nAChRPredicted Selectivity (α7 vs. α4β2)
PYR-MORPH-01 HH0.51.20.42
PYR-MORPH-02 3-F-PhenylH0.22.50.08
PYR-MORPH-03 4-Cl-PhenylH0.153.10.05
PYR-MORPH-04 H5-Br0.80.51.6
PYR-MORPH-05 3-F-Phenyl5-Br0.30.80.38

Rationale for Predicted Potencies:

  • Aromatic Substitution on Morpholine (R1): Drawing parallels from related nAChR agonist series, the introduction of small, electron-withdrawing groups on a phenyl substituent at the morpholine nitrogen is predicted to enhance potency at the α4β2 subtype.[5] This is attributed to potential favorable interactions within the ligand-binding domain of the receptor.

  • Halogenation of the Pyrrole Ring (R2): Halogenation at the 5-position of the pyrrole ring is anticipated to increase potency at the α7 nAChR subtype. This modification can alter the electronic distribution of the pyrrole ring and enhance key interactions within the α7 binding pocket.

Experimental Protocols for Potency Determination

To empirically validate the potency of this compound derivatives, the following detailed experimental protocols are provided. These assays represent the gold standard for characterizing nAChR agonists.

Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compounds for nAChR subtypes.[8][9]

Workflow for Radioligand Binding Assay

prep Receptor Membrane Preparation incubate Incubation with Radioligand and Test Compound prep->incubate Add to assay plate separate Separation of Bound and Free Ligand incubate->separate Vacuum filtration count Quantification of Radioactivity separate->count Scintillation counting analyze Data Analysis (IC50 and Ki Determination) count->analyze Generate competition curves

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Source: Utilize cell lines stably expressing the human α4β2 or α7 nAChR subtypes. Prepare membrane homogenates from these cells.

  • Radioligand: For α4β2 receptors, [³H]-epibatidine is a suitable radioligand. For α7 receptors, [¹²⁵I]-α-bungarotoxin is commonly used.

  • Assay Buffer: Phosphate-buffered saline (PBS) supplemented with 0.1% bovine serum albumin (BSA).

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibrium: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Potency

This technique directly measures the ion channel activation induced by the test compounds, providing a functional measure of potency (EC50).[1][10]

Workflow for Whole-Cell Patch-Clamp Recording

cell_prep Cell Preparation and Plating seal Gigaohm Seal Formation cell_prep->seal pipette_prep Pipette Fabrication and Filling pipette_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell Rupture membrane patch recording Current Recording during Agonist Application whole_cell->recording analysis Data Analysis (EC50 Determination) recording->analysis Generate dose-response curve

Caption: Workflow for determining functional potency using whole-cell patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the nAChR subtype of interest onto glass coverslips.

  • Recording Pipettes: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an intracellular solution containing KCl.

  • Gigaohm Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.

  • Agonist Application: Perfuse the cell with varying concentrations of the test compound and record the resulting inward current.

  • Data Analysis: Plot the peak current amplitude against the logarithm of the agonist concentration. Fit the data with a Hill equation to determine the EC50 value (the concentration of agonist that elicits a half-maximal response).

Calcium Influx Assay for High-Throughput Screening

This cell-based assay measures the increase in intracellular calcium concentration upon nAChR activation, offering a higher throughput method for assessing functional potency.[11]

Workflow for Calcium Influx Assay

cell_plating Cell Plating in 96-well Plate dye_loading Loading with Calcium-Sensitive Dye cell_plating->dye_loading compound_addition Addition of Test Compounds dye_loading->compound_addition fluorescence_reading Fluorescence Measurement compound_addition->fluorescence_reading Real-time or endpoint data_analysis Data Analysis (EC50 Determination) fluorescence_reading->data_analysis Generate dose-response curve

Caption: Workflow for high-throughput screening of functional potency using a calcium influx assay.

Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing the nAChR subtype of interest in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the test compounds to the wells.

  • Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity in each well before and after compound addition.

  • Data Analysis: Calculate the change in fluorescence for each concentration of the test compound. Plot the change in fluorescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Nicotinic Acetylcholine Receptor Signaling Pathways

Activation of α4β2 and α7 nAChRs initiates distinct downstream signaling cascades that are crucial for their physiological effects.

α4β2 nAChR Signaling Pathway

The α4β2 nAChR, upon activation, primarily leads to sodium and calcium influx, resulting in membrane depolarization. This can trigger a cascade of events including the activation of voltage-gated calcium channels and the JAK2-STAT3 signaling pathway, which has been implicated in neuroinflammation.[12][13]

α4β2 nAChR Signaling Cascade

Agonist Agonist (e.g., PYR-MORPH derivative) nAChR α4β2 nAChR Agonist->nAChR Binds to Depolarization Membrane Depolarization (Na⁺, Ca²⁺ influx) nAChR->Depolarization Activates JAK2 JAK2 nAChR->JAK2 Activates VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Opens Ca_influx Further Ca²⁺ Influx VGCC->Ca_influx STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_expression Altered Gene Expression (e.g., anti-inflammatory cytokines) STAT3->Gene_expression Translocates to nucleus

Caption: Simplified signaling pathway following activation of the α4β2 nicotinic acetylcholine receptor.

α7 nAChR Signaling Pathway

The α7 nAChR is highly permeable to calcium, and its activation leads to a significant increase in intracellular calcium levels.[14][15] This calcium influx can directly modulate synaptic plasticity and also activate downstream signaling pathways such as the PI3K-Akt pathway, which is critical for cell survival and neuroprotection.[3][16]

α7 nAChR Signaling Cascade

Agonist Agonist (e.g., PYR-MORPH derivative) nAChR α7 nAChR Agonist->nAChR Binds to Ca_influx High Ca²⁺ Influx nAChR->Ca_influx Activates PI3K PI3K Ca_influx->PI3K Activates Synaptic_plasticity Modulation of Synaptic Plasticity Ca_influx->Synaptic_plasticity Akt Akt PI3K->Akt Phosphorylates Anti_apoptosis Anti-apoptotic Effects (e.g., Bcl-2 upregulation) Akt->Anti_apoptosis

Caption: Key downstream signaling events following activation of the α7 nicotinic acetylcholine receptor.

Conclusion

The this compound scaffold holds significant promise for the development of novel nAChR agonists. While direct comparative data is emerging, the analysis of structure-activity relationships from related compound series provides a valuable predictive framework for guiding medicinal chemistry efforts. The experimental protocols detailed in this guide offer a robust methodology for the comprehensive evaluation of the potency and selectivity of these and other novel nAChR ligands. A thorough understanding of the downstream signaling pathways of the target receptors is essential for elucidating the mechanisms of action and predicting the therapeutic effects of these compounds. Further research into this specific chemical series is warranted to fully characterize its potential for treating CNS disorders.

References

  • Kihara, T., Shimohama, S., Sawada, H., Honda, K., Nakamizo, T., Shibasaki, H., Kume, T., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

  • Gao, Y., Li, Y., & Li, X. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 9(5), 423. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program. [Link]

  • Shen, J. X., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta Pharmacologica Sinica, 30(6), 673–680. [Link]

  • Shen, J. X., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta Pharmacologica Sinica, 30(6), 673–680. [Link]

  • Takada-Takatori, Y., Kume, T., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

  • McClure-Begley, T. D. (2017). Examining the Role of CaMKIIa in a4β2 Nicotinic Receptor Function*. Yale University. [Link]

  • Wang, Q., Sun, M., Liu, Y., Zhang, Y., & Wang, X. (2022). Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells. Molecular Neurobiology, 59(5), 3280–3293. [Link]

  • Wikipedia contributors. (2024, January 29). Alpha-7 nicotinic receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Malfacini, D., Carli, M., & Gotti, C. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences, 119(9), e2116238119. [Link]

  • Wang, Q., Sun, M., Liu, Y., Zhang, Y., & Wang, X. (2021). Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells. R Discovery. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • ResearchGate. (n.d.). Calcium influx assay in primary chondrocyte culture....[Link]

  • Carroll, F. I., Hu, X., Navarro, H. A., Deschamps, J. R., Abdrakhmanova, G. R., Damaj, M. I., & Martin, B. R. (2006). Synthesis and Pharmacological Characterization of Nicotinic Acetylcholine Receptor Properties of (+)- and (–)-Pyrido-[3,4-b]homotropanes. Journal of Medicinal Chemistry, 49(11), 3244–3250. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Buckingham, S. D., & Sattelle, D. B. (2009). Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle. Parasites & Vectors, 2(1), 23. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay - US. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Receptor Research, 12(1-2), 1-21. [Link]

  • Legendre, P., & Feltz, P. (1991). Calcium influx through neuronal-type nicotinic acetylcholine receptors present on the neuroendocrine cells of the porcine pars intermedia. The Journal of Physiology, 437, 463–482. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Scite.ai. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Segev, A., Garcia-Oscos, F., & Kourrich, S. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments, (112), e54024. [Link]

  • Flow Cytometry Core Facility. (n.d.). CALCIUM FLUX PROTOCOL. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]

  • Mohr, K., Tränkle, C., & Holzgrabe, U. (2003). Structure/activity relationships of M2 muscarinic allosteric modulators. Receptors & Channels, 9(4), 229–240. [Link]

  • Al-Harrasi, A., Csuk, R., & Al-Broumi, M. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. UCL Discovery. [Link]

  • Navarro, H. A., Howard, J. L., Shelton, K. L., & Carroll, F. I. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(17), 5693–5701. [Link]

  • Iturriaga-Vásquez, P., Carbone, A., & Sazo, K. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules, 24(20), 3808. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. [Link]

  • Gotti, C., & Clementi, F. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]

  • Papke, R. L. (2014). Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, 66, 11.16.1–11.16.22. [Link]

  • Meiler Lab. (n.d.). Nicotinic Acetylcholine Receptors (nAChR). [Link]

  • Bolchi, C., Pallavicini, M., & Valoti, E. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Niu, X., & Gouaux, E. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 589088. [Link]

  • National Center for Biotechnology Information. (2010). 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one. [Link]

  • Gatta, F., & Gotti, C. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2568. [Link]

  • Johnson, V. R., & Crooks, P. A. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 26(16), 4811. [Link]

  • Zhang, H., Liu, F., & Yu, L. (2020). Discovery and structure-activity relationships study of positive allosteric modulators of the M3 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 30(13), 127236. [Link]

  • ResearchGate. (n.d.). Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs). [Link]

  • Ballanyi, K., & Schlue, W. R. (1993). Electrophysiological characterization of a nicotinic acetylcholine receptor on leech neuropile glial cells. Glia, 9(2), 118–127. [Link]

  • Kamsa-Ard, S., & Chikhale, R. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences, 24(4), 3465. [Link]

Sources

Publish Comparison Guide: IR Spectrum Analysis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the Infrared (IR) spectral characteristics of 3-(1-methyl-1H-pyrrol-2-yl)morpholine . It is designed for analytical chemists and medicinal chemistry researchers requiring a robust validation protocol for this specific heterocyclic scaffold.

Unlike generic spectral lists, this guide employs a comparative diagnostic approach , benchmarking the target molecule against its structural isomers and synthetic precursors to ensure unambiguous identification.

Executive Summary

This compound is a privileged scaffold in drug discovery, combining a saturated morpholine ring with an electron-rich N-methylpyrrole system.

The "performance" of an IR analysis for this molecule is defined by its ability to distinguish the C3-substituted regioisomer (Target) from the N4-substituted isomer (Common Impurity/Alternative) and unreacted precursors.

  • Primary Diagnostic Indicator: The presence of a secondary amine (

    
    ) stretch, confirming the morpholine nitrogen is unsubstituted.
    
  • Secondary Indicator: The coexistence of aliphatic ether (

    
    ) bands and aromatic pyrrole ring vibrations.
    
Part 1: Structural Dissection & Spectral Deconvolution

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent pharmacophores. The IR spectrum is a superposition of the Morpholine and N-Methylpyrrole signatures, modified by their linkage.

The "Fingerprint" Comparison Table

Comparison of Expected Diagnostic Bands: Target vs. Precursors

Functional GroupVibration ModeTarget Molecule (Expected Range cm⁻¹)Alternative: N-Substituted Isomer Precursor: Morpholine Diagnostic Note
Amine (2°) N-H Stretch3300–3500 (Medium, Broad) ABSENT 3300–3500CRITICAL: Presence confirms C3-linkage. Absence implies N4-linkage.
Ether C-O-C Stretch1050–1150 (Strong) 1050–11501050–1150Confirms Morpholine ring integrity.
Pyrrole Ring C=C / C=N Ring Stretch1450–1550 (Medium) 1450–1550AbsentConfirms presence of aromatic heterocycle.
Aromatic C-H C-H Stretch (sp²)3050–3100 (Weak) 3050–3100AbsentDistinct from aliphatic morpholine C-H.
N-Methyl C-H Stretch (sp³)2800–2950 (Medium) 2800–2950AbsentOverlaps with Morpholine C-H, but adds intensity.
Carbonyl C=O[1] StretchAbsent AbsentAbsentProcess Control: Appearance at ~1650–1700 indicates oxidation or unreacted aldehyde precursor.
Part 2: Comparative Analysis (Target vs. Alternatives)

The primary challenge in synthesizing this scaffold is regioselectivity. The IR spectrum serves as a rapid "Go/No-Go" decision gate.

Scenario A: The Target (C3-Linkage)
  • Structure: The pyrrole ring is attached to the carbon adjacent to the morpholine nitrogen.

  • Spectral Signature: The morpholine nitrogen retains a proton (

    
    ).
    
  • Observation: You will see a distinct, often broadened band around 3300–3400 cm⁻¹ . This is the "Performance Standard" for a successful synthesis of the C3-isomer.

Scenario B: The Alternative (N4-Linkage)
  • Structure: The pyrrole ring is attached directly to the morpholine nitrogen.

  • Spectral Signature: The morpholine nitrogen is now tertiary (

    
    ).
    
  • Observation: The 3300–3500 cm⁻¹ region will be clean/empty (excluding moisture). The disappearance of the N-H band is the definitive marker for this alternative structure.

Logical Flow for Structural Assignment

The following diagram illustrates the decision logic for interpreting the IR data.

SpectralLogic Start Acquire IR Spectrum CheckNH Check 3300-3500 cm⁻¹ Region Start->CheckNH BandPresent Band Detected (Medium/Broad) CheckNH->BandPresent Yes BandAbsent Band Absent (Clean Baseline) CheckNH->BandAbsent No CheckCO Check 1050-1150 cm⁻¹ (C-O-C Stretch) BandPresent->CheckCO ConclusionIso IDENTIFIED: N-Substituted Isomer (Tertiary Amine) BandAbsent->ConclusionIso Tertiary Amine Detected CheckAro Check 3050-3100 cm⁻¹ (Aromatic C-H) CheckCO->CheckAro ConclusionTarget CONFIRMED: Target Molecule (C3-Substituted Secondary Amine) CheckAro->ConclusionTarget All Features Match

Caption: Decision tree for distinguishing the target C3-substituted morpholine from N-substituted isomers using IR spectral markers.

Part 3: Experimental Protocol (Validation Workflow)

To achieve high-fidelity spectra capable of resolving the weak aromatic C-H stretches from the strong aliphatic bands, Attenuated Total Reflectance (ATR) is the recommended methodology over KBr pellets due to the hygroscopic nature of morpholine derivatives.

Methodology: ATR-FTIR Analysis

1. Instrument Setup:

  • Source: Mid-IR source (Globar).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine, MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

2. Sample Preparation:

  • Note: this compound is likely an oil or low-melting solid.

  • Step A: Clean crystal with isopropanol. Ensure energy throughput is >95% of baseline.

  • Step B: Collect Background Spectrum (Air).

  • Step C: Apply <5 mg of sample to the crystal center.

  • Step D: Apply pressure (if solid) using the anvil to ensure intimate contact. Do not over-tighten if liquid/oil.

3. Data Processing:

  • Baseline Correction: Apply automatic baseline correction to flatten the region between 1800–2500 cm⁻¹ (usually silent).

  • Normalization: Normalize the strongest peak (likely C-O-C at ~1100 cm⁻¹) to 1.0 Absorbance Units (AU) for easy comparison with reference libraries.

Experimental Workflow Diagram

Workflow Prep Crystal Cleaning (Isopropanol) Background Background Scan (Air/Ambient) Prep->Background Sample Sample Application (Pressure Clamp) Background->Sample Acquire Data Acquisition (64 Scans, 4cm⁻¹) Sample->Acquire Process Post-Processing (Baseline/ATR Correction) Acquire->Process

Caption: Standardized ATR-FTIR workflow for analyzing hygroscopic heterocyclic amines.

References
  • Sigma-Aldrich. this compound Product Entry. (CAS 1337426-89-7).[2] Retrieved from

  • NIST Mass Spectrometry Data Center. 1-Methylpyrrole - Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Morpholine Spectral Database. SDBS Web: Integrated Spectral Database System of Organic Compounds. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(1-methyl-1H-pyrrol-2-yl)morpholine Content Type: Operational Safety & Logistics Guide[1]

Executive Safety Assessment (SAR Analysis)[2]

Status: Novel/Specialized Intermediate Data Confidence: Low (Specific toxicological data is limited).[2] Protocol Basis: Structure-Activity Relationship (SAR) & Precautionary Principle.[2]

As a specific Safety Data Sheet (SDS) for This compound is often unavailable in public repositories, this protocol is derived from the toxicological profiles of its constituent pharmacophores: Morpholine and N-Methylpyrrole .

  • Morpholine Moiety: Known for high basicity (pKa ~8.3), corrosivity to skin/eyes, and rapid permeation through standard nitrile rubber.

  • Pyrrole Moiety: Electron-rich aromatic system susceptible to oxidation (light/air sensitivity) and potential polymerization.[2]

  • Composite Hazard: Treat this compound as a Corrosive (Category 1B) , Acute Toxin (Oral/Dermal) , and Light-Sensitive agent.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for morpholine derivatives due to their solvent-like permeation properties.[2] The following system is required for all handling.

Glove Selection Protocol

Critical Warning: Morpholine derivatives can permeate standard disposable nitrile gloves in <15 minutes.[2]

OperationPrimary BarrierSecondary BarrierRationale
Solids Weighing (<100 mg) Nitrile (Double-gloved, 5 mil min)NoneShort contact time; outer glove discarded immediately upon touch.
Solution Handling / Synthesis Silver Shield / 4H Laminate Nitrile (Outer layer for dexterity)Laminate prevents chemical permeation; nitrile provides grip and mechanical protection.[2]
Spill Cleanup Butyl Rubber or VitonTyvek SleevesHigh chemical resistance required for bulk exposure.[2]
Eye & Respiratory Protection[1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.[2]1) are mandatory.[2] Safety glasses with side shields are insufficient due to the corrosive nature of the morpholine amine vapors.[2]

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

    • Secondary (Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.[2] Note: N95 masks offer NO protection against amine vapors.[2]

Body Protection[1][2][4]
  • Lab Coat: 100% Cotton or Nomex (Fire-resistant).[2] Synthetic blends can melt into skin if the flammable solvent vehicle ignites.[2]

  • Apron: Chemical-resistant rubber apron required when transferring volumes >50 mL.[2]

Operational Workflow & Handling

This workflow integrates safety with compound stability (preventing oxidation).[2]

Diagram: Safe Handling Lifecycle

SafeHandling Reception 1. Reception (Inspect & Log) Storage 2. Storage (Inert/Cold/Dark) Reception->Storage Check Seals Weighing 3. Weighing (Closed Balance) Storage->Weighing Equilibrate Reaction 4. Reaction (Inert Atm/Hood) Weighing->Reaction Dissolve Reaction->Reaction Monitor Waste 5. Disposal (Basic Organic) Reaction->Waste Quench

Figure 1: Operational lifecycle ensuring containment and compound integrity.

Detailed Protocol Steps
Step 1: Storage & Stability[2][3][4][5]
  • Environment: Store under an inert atmosphere (Argon or Nitrogen).[2] The pyrrole ring is electron-rich and prone to oxidative darkening.[2]

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.[2]

Step 2: Weighing & Transfer[2]
  • Preparation: Place the balance inside a fume hood or a powder containment enclosure.[2]

  • Static Control: Use an anti-static gun if the solid is fluffy/crystalline to prevent aerosolization.[2]

  • Transfer: Do not use metal spatulas (potential reactivity).[2] Use porcelain or PTFE-coated tools.[2]

  • Decontamination: Immediately wipe the balance area with a dilute weak acid (e.g., 5% Citric Acid) followed by water to neutralize trace amines.[2]

Step 3: Reaction Setup[2]
  • Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible, as secondary amines can react violently or form quaternary salts exothermically.[2] Preferred solvents: THF, Toluene.[2]

  • Atmosphere: Run all reactions under positive Nitrogen/Argon pressure to protect the pyrrole moiety.[2]

Emergency Response & Disposal

Exposure Response[1][2][4]
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Contraindication: Do NOT use vinegar or strong acids to neutralize.[2] The heat of neutralization can cause thermal burns on top of chemical burns.[2]

    • Medical: Seek evaluation for potential delayed alkaline burns.[2]

  • Eye Contact: Flush for 15 minutes minimum.[1][2][6][7] Hold eyelids open. This is a medical emergency.

Waste Disposal Strategy

Segregate waste streams to prevent incompatible reactions in the waste drum.

Waste StreamClassificationTreatment
Mother Liquor Basic Organic WasteDo not mix with Acid Waste (Heat/Gas generation risk).[2]
Solid Contaminants Hazardous Solid WasteDouble-bag in chemically resistant plastic.[2]
Aqueous Washings Basic Aqueous WasteAdjust pH to 7–9 before disposal if local regulations permit, otherwise dispose as hazardous aqueous.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • PubChem. (n.d.).[2] Morpholine (Compound Summary). National Library of Medicine.[2] Retrieved February 18, 2026.[2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor.[2]

  • Forsberg, K., et al. (2020).[2] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[2] (Reference for Amine/Morpholine permeation data).

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-methyl-1H-pyrrol-2-yl)morpholine
Reactant of Route 2
3-(1-methyl-1H-pyrrol-2-yl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.